2-phenyl-2-(phenylamino)ethan-1-ol
Description
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Properties
CAS No. |
13891-02-6 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and stereochemistry of 2-phenyl-2-(phenylamino)ethan-1-ol
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-phenyl-2-(phenylamino)ethan-1-ol
Authored by: A Senior Application Scientist
Introduction
2-phenyl-2-(phenylamino)ethan-1-ol is a chiral amino alcohol of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it possesses both a hydroxyl and a secondary amine group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and ligands for asymmetric catalysis. Its structure, featuring a stereogenic center, imparts chirality, a fundamental property that governs molecular recognition and biological activity.
This technical guide provides a comprehensive exploration of the molecular structure and stereochemistry of 2-phenyl-2-(phenylamino)ethan-1-ol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and the analytical techniques used for its characterization. We will delve into its spectroscopic signature, the nature of its stereoisomers, strategies for its synthesis and enantiomeric separation, and its potential solid-state interactions, grounding our discussion in established scientific principles and methodologies.
Molecular Structure Elucidation
The definitive identification and structural confirmation of an organic molecule rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the atomic connectivity and chemical environment.
Core Molecular Properties
A summary of the fundamental properties of 2-phenyl-2-(phenylamino)ethan-1-ol is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| IUPAC Name | 2-phenyl-2-(phenylamino)ethan-1-ol | [1] |
| CAS Registry Number | 13891-02-6 | [1][2] |
| Synonyms | 2-anilino-2-phenylethanol | [1] |
Spectroscopic Characterization
1.2.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The ¹H NMR spectrum of 2-phenyl-2-(phenylamino)ethan-1-ol in CDCl₃ displays characteristic signals that confirm its structure.[3]
A representative set of ¹H NMR data is as follows:
-
δ = 7.27-7.17 (m, 5H): These signals correspond to the protons of the phenyl group attached to the chiral carbon.
-
δ = 7.07–6.99 (m, 2H): These are attributed to the ortho or meta protons of the phenylamino group.
-
δ = 6.60 (t, 1H): This triplet likely represents the para proton of the phenylamino group.
-
δ = 6.50 (d, 2H): This doublet corresponds to the remaining ortho or meta protons of the phenylamino group.
-
δ = 4.43 (dd, 1H): This doublet of doublets is the signal for the proton on the chiral carbon (C2), coupled to the two diastereotopic protons of the adjacent methylene group.
-
δ = 3.86 (dd, 1H) and 3.68 (dd, 1H): These two signals represent the two diastereotopic protons of the hydroxymethyl group (C1), each coupled to the proton on the chiral carbon.
The presence of diastereotopic protons on the C1 carbon is a direct consequence of the adjacent chiral center, providing strong evidence for the molecule's stereochemistry.
1.2.2. Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-phenyl-2-(phenylamino)ethan-1-ol would be expected to show a molecular ion peak [M]⁺ at m/z = 213, corresponding to its molecular weight.[1] The fragmentation pattern will be influenced by the presence of the hydroxyl and phenylamino groups, with characteristic losses of water (H₂O) and other small fragments.
Stereochemistry and Enantiomers
The concept of stereochemistry is central to understanding the properties and biological activity of 2-phenyl-2-(phenylamino)ethan-1-ol.
The Chiral Center
The carbon atom at the C2 position, which is bonded to a phenyl group, a phenylamino group, a hydroxymethyl group, and a hydrogen atom, is a stereogenic (chiral) center. This means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.
These enantiomers are designated as (R)-2-phenyl-2-(phenylamino)ethan-1-ol and (S)-2-phenyl-2-(phenylamino)ethan-1-ol, according to the Cahn-Ingold-Prelog (CIP) priority rules. The different spatial arrangement of the substituents around the chiral center leads to distinct three-dimensional structures.
Caption: 3D representation of the (R) and (S) enantiomers of 2-phenyl-2-(phenylamino)ethan-1-ol.
Optical Activity
Pure enantiomers of chiral compounds are optically active, meaning they rotate the plane of polarized light. The (R) and (S) enantiomers will rotate the light by equal amounts but in opposite directions. A 1:1 mixture of the two enantiomers, known as a racemic mixture, is optically inactive. The measurement of optical rotation is a key method for determining the enantiomeric purity of a sample.
Synthesis and Stereoselective Approaches
The synthesis of 2-phenyl-2-(phenylamino)ethan-1-ol can be achieved through several routes. For applications in drug development, stereoselective synthesis is crucial to obtain the desired enantiomer in high purity.
General Synthetic Route
A common approach involves the synthesis of the precursor α-amino ketone, 2-(phenylamino)-1-phenylethan-1-one, followed by its reduction. The precursor can be synthesized by the condensation of phenacyl bromide with aniline.[4] The subsequent reduction of the ketone to the alcohol yields the final product.
Caption: General synthetic workflow for 2-phenyl-2-(phenylamino)ethan-1-ol.
Stereoselective Synthesis Protocol
To achieve a stereoselective synthesis, a chiral reducing agent or a chiral catalyst can be employed for the reduction of the ketone precursor. This directs the reaction to preferentially form one enantiomer over the other.
Exemplary Protocol for Stereoselective Reduction:
-
Precursor Synthesis: Synthesize 2-(phenylamino)-1-phenylethan-1-one as described in the general route.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone precursor in a suitable solvent such as methanol or ethanol.
-
Chiral Reducing Agent: Cool the solution in an ice bath. Slowly add a chiral reducing agent, for example, a borane reagent modified with a chiral ligand like (R)- or (S)-2-methyl-CBS-oxazaborolidine. The choice of the (R) or (S) catalyst will determine which enantiomer of the product is formed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched 2-phenyl-2-(phenylamino)ethan-1-ol.
Separation and Analysis of Enantiomers
For a racemic mixture, the separation of enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both analytical and preparative-scale separation of enantiomers.[5][6]
Chiral HPLC Method Development
The principle of chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). This results in different retention times, allowing for their separation.
Step-by-Step Protocol for Chiral HPLC Method Development:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
-
Mobile Phase Screening: Start with a typical normal-phase eluent, such as a mixture of hexane and isopropanol. The ratio of these solvents is varied to optimize the separation (resolution) and retention times.
-
Additive Effects: Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can be added to the mobile phase to improve peak shape and resolution.
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomeric peaks.
-
Quantification: Once the method is optimized, it can be used for the quantitative analysis of the enantiomeric excess (e.e.) of a sample.
Caption: Workflow for the enantiomeric separation by chiral HPLC.
Solid-State Structure and Intermolecular Interactions
While a specific crystal structure for 2-phenyl-2-(phenylamino)ethan-1-ol is not readily found in the literature, insights into its solid-state behavior can be inferred from the analysis of structurally similar molecules.[7][8][9] X-ray crystallography on analogous compounds reveals the importance of hydrogen bonding in their crystal packing.
Predicted Intermolecular Interactions
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine group (a hydrogen bond donor and acceptor) suggests that hydrogen bonding will be a dominant intermolecular force in the solid state. It is highly probable that N-H···O and O-H···N hydrogen bonds will form, leading to the formation of chains or more complex three-dimensional networks. Additionally, the two phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Potential hydrogen bonding interactions in the solid state.
Conclusion
2-phenyl-2-(phenylamino)ethan-1-ol is a chiral molecule whose structure and stereochemistry can be thoroughly characterized using a suite of modern analytical techniques. Spectroscopic methods like ¹H NMR and mass spectrometry are essential for confirming its molecular structure, while the principles of stereochemistry are fundamental to understanding its three-dimensional nature and biological potential. The ability to synthesize this compound stereoselectively and to separate its enantiomers using techniques like chiral HPLC is critical for its application in research and development. The predicted intermolecular interactions, primarily hydrogen bonding, are key to its solid-state properties. This guide provides a solid foundation for scientists working with this versatile chiral building block.
References
- Supplementary Information For: - DOI. (2019-08-05).
- 2-AMINO-1-PHENYLETHANOL(7568-93-6) 1H NMR spectrum - ChemicalBook.
- 2-Phenyl-2-(phenylamino)ethan-1-ol - PubChem - NIH.
- Supporting information for - The Royal Society of Chemistry.
- 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol - ResearchGate.
- 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem - NIH.
- 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol - PMC.
- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor.
- 135285-98-2|(S)-2-Phenyl-2-(phenylamino)ethanol - BLDpharm.
- Synthesis of phenyl ethanol - PrepChem.com.
- 2-phenyl-2-(phenylamino)ethan-1-ol | 13891-02-6 - Sigma-Aldrich.
- Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents.
- Chiral HPLC Separations - Phenomenex.
- Ethanol, 2-(phenylamino)- - the NIST WebBook.
- X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide.
- Showing Compound 2-Phenylethan-1-ol (FDB007516) - FooDB.
- Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC - NIH. (2018-11-07).
- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks.
- Crystal structure and Hirshfeld surface analysis of 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one) - PMC.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC.
- Process for the separation of a mixture of enantiomers - European Patent Office - EP 0838448 A1 - Googleapis.com.
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Physicochemical Profiling of N-Phenyl Beta-Amino Alcohols: A Technical Guide
Topic: Physicochemical Properties of N-Phenyl Beta-Amino Alcohols Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
Executive Summary
N-phenyl beta-amino alcohols (specifically 2-(phenylamino)ethanol and its derivatives) represent a unique class of "hybrid" bifunctional molecules bridging the chemistry of anilines and aliphatic alcohols. Unlike their aliphatic counterparts (e.g., ethanolamine) or C-phenyl isomers (e.g., phenylethanolamine), these compounds exhibit distinct physicochemical behaviors driven by the electronic delocalization of the nitrogen lone pair into the aromatic ring.[1]
This guide provides a rigorous analysis of their physicochemical properties, focusing on the suppression of basicity, lipophilicity modulation, and the critical role of intramolecular hydrogen bonding (IMHB).[1] It includes validated experimental protocols for property determination, ensuring reproducibility in drug discovery and industrial synthesis contexts.[1]
Structural Identity & Electronic Features[1][2]
The "N-Phenyl" vs. "C-Phenyl" Distinction
It is critical to distinguish between the two primary isomers, as their properties differ radically:
-
N-Phenyl (Anilino Alcohols): The nitrogen is directly bonded to the phenyl ring (e.g., N-(2-hydroxyethyl)aniline). The nitrogen lone pair is delocalized, resulting in low basicity (pKa ~4).[1]
-
C-Phenyl (Phenylethanolamines): The phenyl group is on the carbon backbone (e.g., 2-amino-1-phenylethanol).[2] The nitrogen is aliphatic, resulting in high basicity (pKa ~9).[1]
This guide focuses strictly on the N-Phenyl (Anilino) class.
Intramolecular Hydrogen Bonding (IMHB)
The 1,2-disposition of the amino and hydroxyl groups allows for the formation of a 5-membered intramolecular hydrogen-bonded ring.
-
Interaction Type: predominantly O-H···N .
-
Energetics: While the N-phenyl group reduces the nitrogen's basicity (making it a poorer acceptor than in aliphatic amines), the IMHB remains a stabilizing force in non-polar media, locking the molecule in a gauche conformation.[1]
-
Spectral Signature: This interaction results in a concentration-independent shift in the O-H stretching frequency in IR spectroscopy (typically 30–50 cm⁻¹ lower than free OH).
Figure 1: Conformational equilibrium driven by Intramolecular Hydrogen Bonding (IMHB).
Core Physicochemical Properties[4][5][6][7]
Basicity (pKa)
The most defining feature of N-phenyl beta-amino alcohols is their significantly reduced basicity compared to aliphatic amino alcohols. The phenyl ring acts as an electron sink via resonance.
Comparative Basicity Table (Conjugate Acid pKa in Water at 25°C)
| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect |
| Ethanolamine | HO-CH₂CH₂-NH₂ | 9.50 | Aliphatic amine (Reference) |
| Aniline | Ph-NH₂ | 4.63 | Resonance delocalization |
| N-Ethylaniline | Ph-NH-Et | 5.11 | Alkyl donation (+I) increases pKa |
| N-Phenylethanolamine | Ph-NH-CH₂CH₂-OH | 3.95 - 4.10 | Combined Effect: Resonance (-R) lowers pKa; Oxygen (-I) further lowers pKa vs N-ethyl. |
Note: The hydroxyl group's electron-withdrawing inductive effect (-I) makes N-phenylethanolamine weaker than N-ethylaniline.
Lipophilicity (LogP)
The introduction of the N-phenyl ring drastically increases lipophilicity compared to ethanolamine, facilitating membrane permeability.
-
Ethanolamine LogP: -1.31 (Highly hydrophilic)
-
N-Phenylethanolamine LogP: +1.09 (Moderately lipophilic)
-
Implication: This LogP range is ideal for CNS penetration and oral bioavailability in drug design.
Solubility Profile
-
Water: Moderate solubility (~53 g/L). The hydrophilic -OH and -NH groups compete with the hydrophobic phenyl ring.
-
Organic Solvents: Highly soluble in ethanol, ether, and chloroform.[1]
-
pH Dependence: Solubility increases drastically below pH 3 due to protonation of the amine (formation of the anilinium salt).
Experimental Characterization Protocols
Protocol 1: Determination of pKa for Weak Bases (Potentiometric)
Standard acid-base titration is often inaccurate for weak bases (pKa < 5) due to the lack of a sharp inflection point in water. This protocol uses a hydro-organic solvent extrapolation method.
Reagents:
-
Titrant: 0.1 M HCl (standardized).
-
Solvent: Methanol/Water mixtures (20%, 40%, 60% MeOH v/v).[1]
Workflow:
-
Preparation: Dissolve 0.5 mmol of analyte in 50 mL of the solvent mixture.
-
Titration: Titrate with 0.1 M HCl under nitrogen atmosphere (to exclude CO₂) at 25°C ± 0.1°C.
-
Data Collection: Record pH vs. Volume.
-
Calculation: Use the Yasuda-Shedlovsky extrapolation:
-
Plot
vs. (dielectric constant). -
Extrapolate to pure water (
).
-
Validation Criteria:
-
The plot must be linear (
). -
Control: Run aniline as a standard; measured pKa must be
.
Protocol 2: Assessment of IMHB via IR Dilution
To distinguish intramolecular H-bonding (concentration independent) from intermolecular H-bonding (concentration dependent).
Methodology:
-
Solvent: Dry Carbon Tetrachloride (
) or Tetrachloroethylene (non-polar, non-H-bonding). -
Series Preparation: Prepare solutions at 0.1 M, 0.01 M, and 0.001 M.
-
Acquisition: Record FTIR spectra (3600–3200 cm⁻¹ region).
-
Analysis:
-
Intermolecular: Peak broadens and shifts to lower wavenumber as concentration increases.
-
Intramolecular: Peak position (~3500 cm⁻¹) and shape remain constant across all concentrations.
-
Synthesis & Reactivity Pathways[1]
The synthesis of N-phenyl beta-amino alcohols typically involves the nucleophilic attack of aniline on an epoxide or halohydrin.
Figure 2: Primary synthetic route via epoxide ring opening. Control of stoichiometry is required to prevent over-alkylation.
References
-
National Institute of Standards and Technology (NIST). "Ethanol, 2-(phenylamino)- Properties."[3] NIST Chemistry WebBook. [Link]
-
PubChem. "N-(2-Hydroxyethyl)aniline Compound Summary." National Library of Medicine. [Link]
-
Master Organic Chemistry. "Basicity of Aryl Amines: The Aniline Effect." [Link]
-
Bordwell, F. G. "Bordwell pKa Table (Acidity in DMSO and Water)." University of Wisconsin-Madison. [Link]
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- 2. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenylethanolamine , ≥98.0%(GC) , 122-98-5 - CookeChem [cookechem.com]
- 4. N-Phenylethanolamine, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2-Anilino ethanol, 98% 122-98-5 India [ottokemi.com]
A Technical Guide to the Reaction of Aniline and Styrene Oxide: Mechanisms, Products, and Protocols
This guide provides an in-depth exploration of the chemical reaction between aniline and styrene oxide. The synthesis of β-amino alcohols, the primary products of this reaction, is a cornerstone of modern organic and medicinal chemistry.[1][2] These structural motifs are integral to a wide array of pharmaceuticals, including β-blockers, anti-asthma agents, and cardiovascular drugs, as well as being valuable chiral auxiliaries in asymmetric synthesis.[1][3] This document moves beyond a simple recitation of facts to explain the underlying principles governing product formation, offering field-proven insights into controlling the reaction's outcome. We will dissect the mechanistic pathways, survey the catalytic landscape, detail potential side reactions, and provide actionable experimental protocols.
The Core Reaction: Nucleophilic Ring-Opening of an Epoxide
The fundamental transformation involves the nucleophilic attack of the amino group of aniline on one of the electrophilic carbon atoms of the styrene oxide ring. This process, known as aminolysis, cleaves the three-membered epoxide ring to form a β-amino alcohol.[4] However, the unsymmetrical nature of styrene oxide, which features a phenyl-substituted (benzylic) carbon and an unsubstituted terminal carbon, introduces a critical question of regioselectivity. The nucleophilic attack can, in principle, occur at either carbon, leading to two distinct regioisomeric products:
-
2-anilino-2-phenylethanol: Resulting from attack at the benzylic (more substituted) carbon.
-
2-anilino-1-phenylethanol: Resulting from attack at the terminal (less substituted) carbon.
The predominance of one regioisomer over the other is not arbitrary; it is a direct consequence of the reaction mechanism, which can be finely controlled by the choice of catalyst and reaction conditions.
Caption: General reaction scheme for the aminolysis of styrene oxide with aniline.
Dissecting the Mechanism: The Battle for Regioselectivity
The regiochemical outcome of the aniline-styrene oxide reaction hinges on the balance between SN1-like and SN2-like mechanistic pathways. The choice of catalyst is the primary tool for directing the reaction down one of these paths.
-
Acid-Catalyzed (SN1-like) Pathway: In the presence of a Lewis acid or Brønsted acid, the catalyst coordinates to the epoxide oxygen atom.[5] This activation makes the epoxide a better leaving group and polarizes the C-O bonds. The phenyl group on styrene oxide can stabilize a developing positive charge (a carbocation-like transition state) at the adjacent benzylic carbon. Consequently, the C-O bond at the benzylic position is weakened, and this carbon becomes the primary site for nucleophilic attack. This SN1-like mechanism preferentially yields 2-anilino-2-phenylethanol .
-
Uncatalyzed or Base-Catalyzed (SN2) Pathway: In the absence of a catalyst or under basic conditions, the reaction proceeds via a classic SN2 mechanism.[5] The aniline nucleophile attacks the epoxide carbon that is sterically least hindered. For styrene oxide, this is the terminal (unsubstituted) carbon atom. This pathway, therefore, selectively produces 2-anilino-1-phenylethanol .
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An In-depth Technical Guide to the Solubility Profile of 2-phenyl-2-(phenylamino)ethanol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-phenyl-2-(phenylamino)ethanol, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of an active pharmaceutical ingredient (API) in various organic solvents is fundamental for process development, formulation, purification, and crystallization.[1] This document will delve into the theoretical principles governing the solubility of this compound, offer a predicted solubility profile based on its molecular structure, and provide detailed, field-proven experimental protocols for its quantitative determination.
Physicochemical Properties of 2-phenyl-2-(phenylamino)ethanol
A thorough understanding of the molecule's structure is the first step in predicting its solubility. The properties of 2-phenyl-2-(phenylamino)ethanol dictate its interaction with different solvents.
Molecular Structure:
Caption: Experimental workflow for determining equilibrium solubility.
Protocol 1: Gravimetric Analysis
This method is straightforward and relies on the direct measurement of the mass of the dissolved solid after solvent evaporation. It is best suited for non-volatile solutes and when solubility is relatively high.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of 2-phenyl-2-(phenylamino)ethanol to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid. b. Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). c. Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached. [2]2. Sample Collection: a. Remove the vial from the shaker and allow the undissolved solid to settle for at least 2 hours. b. Tare a clean, dry evaporating dish on an analytical balance and record the mass (W₁). [3][4] c. Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. Avoid disturbing the solid at the bottom. d. Dispense the supernatant into the tared evaporating dish. e. Weigh the dish with the solution and record the mass (W₂).
-
Solvent Evaporation & Measurement: a. Place the evaporating dish in a fume hood to allow the solvent to evaporate. Gentle heating on a hot plate may be used for higher boiling point solvents, but care must be taken to avoid decomposition of the solute. b. Once the solvent has evaporated, place the dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant mass is achieved. [3][4] c. Cool the dish in a desiccator and weigh it on the analytical balance. Record the final mass (W₃).
-
Calculation:
-
Mass of dissolved solute = W₃ - W₁
-
Volume of solvent = 2.0 mL (the volume of supernatant taken)
-
Solubility (in mg/mL) = (W₃ - W₁) / 2.0 mL
-
Protocol 2: UV-Vis Spectrophotometry
This method is more sensitive than gravimetric analysis and is suitable for compounds that have a chromophore, such as the phenyl rings in 2-phenyl-2-(phenylamino)ethanol.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Follow Step 1 as described in the Gravimetric Analysis protocol.
-
Determination of λmax: a. Prepare a dilute solution of 2-phenyl-2-(phenylamino)ethanol in the chosen solvent. b. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). This should be done for each solvent used, as λmax can shift.
-
Preparation of Calibration Curve: a. Prepare a stock solution of the compound in the chosen solvent of a known high concentration. b. Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations. c. Measure the absorbance of each standard solution at the predetermined λmax. d. Plot a graph of Absorbance vs. Concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.
-
Analysis of Saturated Solution: a. After preparing the saturated solution (Step 1), filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. [5] b. Dilute the clear filtrate with a known factor using the same solvent, such that the absorbance falls within the linear range of the calibration curve. c. Measure the absorbance of the diluted sample at λmax.
-
Calculation: a. Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format for easy comparison. The temperature at which the measurements were performed must always be stated, as solubility is temperature-dependent.
Example Data Table:
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Method Used |
| Methanol | Polar Protic | 25 | [Experimental Value] | Gravimetric |
| Acetone | Polar Aprotic | 25 | [Experimental Value] | UV-Vis |
| Toluene | Non-Polar | 25 | [Experimental Value] | UV-Vis |
| Hexane | Non-Polar | 25 | [Experimental Value] | Gravimetric |
Conclusion
The solubility of 2-phenyl-2-(phenylamino)ethanol is governed by the balance of its polar hydroxyl and amine groups and its non-polar phenyl rings. It is predicted to be highly soluble in polar protic solvents like alcohols, moderately soluble in polar aprotic and chlorinated solvents, and poorly soluble in non-polar aliphatic solvents. This guide provides robust, step-by-step protocols for the experimental determination of its equilibrium solubility using both gravimetric and UV-Vis spectrophotometric methods. Accurate and reproducible solubility data obtained through these methods are indispensable for the efficient development and formulation of 2-phenyl-2-(phenylamino)ethanol as a potential pharmaceutical agent.
References
-
Determination of Solubility by Gravimetric Method . (n.d.). Retrieved from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules . (2020). Chemical Reviews. Retrieved from [Link]
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Van Dornshuld, E. (n.d.). 5.1 “Like Dissolves Like” . Chemistry. Retrieved from [Link]
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Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach . (2021). IEEE Xplore. Retrieved from [Link]
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Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure . (2000). Journal of Chemical Information and Modeling. Retrieved from [Link]
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Explain the solubility rule “like dissolves like” in terms of intermolecular forces that exist in solutions . (2022). Shaalaa.com. Retrieved from [Link]
-
Prediction of aqueous solubility of organic chemicals based on molecular structure . (1989). Environmental Science & Technology. Retrieved from [Link]
-
Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions . (2023). Filo. Retrieved from [Link]
-
Basing your answer on intermolecular force considerations, explain what "like dissolves like" means . (n.d.). Vaia. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent? . (2024). ResearchGate. Retrieved from [Link]
-
Determination of solubility by gravimetric method: A brief review . (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Like Dissolves Like Definition . (n.d.). Fiveable. Retrieved from [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025). PharmaGuru. Retrieved from [Link]
-
Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity . (2019). PMC - NIH. Retrieved from [Link]
-
Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry . (2023). PubMed. Retrieved from [Link]
-
Solubility Test, HPLC-UV/VIS Method . (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
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How to find solubilities of drugs by using uv-visible spectroscopy? . (2014). ResearchGate. Retrieved from [Link]
-
4 - Solubility - Gravimetric Method . (n.d.). Scribd. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Retrieved from [Link]
-
Determination of Solubility of Drug at Room Temperature by Gravimetric Method . (n.d.). Scribd. Retrieved from [Link]
-
2-Phenyl-2-(phenylamino)ethan-1-ol . (n.d.). PubChem - NIH. Retrieved from [Link]
-
How can you determine the solubility of organic compounds? . (2017). Quora. Retrieved from [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD . (n.d.). Sciforum. Retrieved from [Link]
-
Experiment 1. Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium . (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility of Organic Compounds . (2023). Retrieved from [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? . (2017). ResearchGate. Retrieved from [Link]
-
Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer . (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Good HPLC Practice Guide . (2021). Retrieved from [Link]
-
Gravimetric Analysis (Experiment) . (2021). Chemistry LibreTexts. Retrieved from [Link]
-
2-(2-Phenylbutylamino)ethanol . (n.d.). PubChem. Retrieved from [Link]
-
Ethanol, 2-(phenylamino)- . (n.d.). NIST WebBook. Retrieved from [Link]
-
17.2: Properties of Alcohols and Phenols . (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions . (2021). PMC - NIH. Retrieved from [Link]
-
13.9: Physical Properties of Alcohols; Hydrogen Bonding . (2022). Chemistry LibreTexts. Retrieved from [Link]
-
2-Phenylethanol . (n.d.). PubChem - NIH. Retrieved from [Link]
-
2-[2-(Tert-butylamino)phenyl]ethanol . (n.d.). PubChem. Retrieved from [Link]
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The Archetype of Arylamino Alcohols: A Technical Guide to 2-Phenyl-2-(phenylamino)ethan-1-ol Derivatives
The following technical guide details the history, chemistry, and therapeutic evolution of the 2-phenyl-2-(phenylamino)ethan-1-ol scaffold.
Executive Summary: The "Fruit Fly" of Ring-Opening Chemistry
In the vast library of medicinal chemistry, 2-phenyl-2-(phenylamino)ethan-1-ol (often referred to as
This guide moves beyond basic description to analyze the causality of its discovery: how the regioselective battle between steric and electronic control in epoxide ring-opening reactions created a library of derivatives that now populate Phase III clinical trials.
Core Chemical Identity
-
IUPAC Name: 2-anilino-2-phenylethanol
-
Molecular Formula:
-
Key Structural Feature: A vicinal amino alcohol with an
-aryl substitution at the benzylic position. -
Significance: Precursor to Oxazolidinones (CETP inhibitors) and Morpholines ; privileged chiral auxiliary.
Discovery & Synthesis: The Regioselectivity Paradigm
The history of this scaffold is inextricably linked to the study of styrene oxide aminolysis . The "discovery" was not a singular event but the result of decades of mechanistic studies attempting to control where a nucleophile (aniline) attacks an asymmetric epoxide (styrene oxide).
The Mechanistic Divergence
When aniline reacts with styrene oxide, two outcomes are possible. The history of this molecule is the history of chemists learning to favor Path A over Path B .
-
Path A (Electronic Control): Attack at the benzylic carbon (
-attack). This carbon is sterically hindered but electronically stabilized by the phenyl ring, which can support a developing positive charge in the transition state. This yields the target: 2-phenyl-2-(phenylamino)ethan-1-ol .[1] -
Path B (Steric Control): Attack at the terminal carbon (
-attack). This is sterically accessible but lacks electronic stabilization. This yields the isomer: 1-phenyl-2-(phenylamino)ethan-1-ol .
Visualization: The Regioselectivity Workflow
The following diagram illustrates the critical decision points in the synthesis that determine the scaffold's identity.
Caption: Mechanistic divergence in the synthesis of
Therapeutic Evolution: From Scaffold to Drug
The 2-phenyl-2-(phenylamino)ethan-1-ol structure is rarely the final drug. Instead, it acts as the pharmacophore core that is decorated or cyclized to achieve potency.
Phase 1: The Antimalarial Roots
Early medicinal chemistry identified the
-
Connection: While Quinine and Mefloquine are complex, the 2-phenyl-2-(phenylamino)ethanol derivatives represent the simplified "minimum viable pharmacophore" for this activity.
-
Mechanism: The hydroxyl group binds to the heme iron, while the protonated amine interacts with the propionate side chains of heme.
Phase 2: The CETP Inhibitor Breakthrough (The Oxazolidinone Era)
The most significant industrial application of this scaffold lies in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors .
-
The Problem: Early CETP inhibitors (Torcetrapib) failed due to off-target toxicity (aldosterone elevation).
-
The Solution (Anacetrapib): Merck researchers utilized a chiral
-amino alcohol intermediate—structurally an advanced derivative of our topic scaffold—to create the oxazolidinone core of Anacetrapib. -
Structural Logic:
-
Start with a chiral 2-phenyl-2-aminoethanol derivative (substituted with
groups for metabolic stability). -
Cyclize using phosgene or a carbonyl equivalent to form the oxazolidinone ring.
-
Result: The rigidified ring locks the phenyl and amine groups into a bioactive conformation that inhibits CETP without the off-target effects of earlier generations.
-
Phase 3: TLR4 Antagonists (Sepsis)
Recent research (University of Colorado, 2011-2016) identified specific derivatives of 2-phenyl-2-(phenylamino)ethan-1-ol as small-molecule inhibitors of TLR4 signaling .
-
Activity: These compounds bind to the TLR4/MD-2 interface, preventing Lipopolysaccharide (LPS) from triggering the inflammatory cytokine storm associated with severe sepsis.
-
Key Insight: The "naked" scaffold (R=H) is inactive. Activity requires lipophilic substitutions (e.g., alkoxy groups) on the phenyl rings to mimic the Lipid A portion of LPS.
Technical Protocol: High-Fidelity Synthesis
Objective: Synthesize 2-phenyl-2-(phenylamino)ethan-1-ol with >90% regioselectivity favoring the benzylic amine.
Rationale: Standard heating of styrene oxide and aniline often yields a mixture. To enforce electronic control (benzylic attack), a mild Lewis acid or surface catalyst is required to activate the epoxide oxygen, increasing the carbocation character at the benzylic position.
Materials
-
Styrene Oxide (10 mmol)
-
Aniline (10 mmol)
-
Catalyst: Graphene Oxide (GO) or Silica-supported
(Chosen for high regioselectivity and ease of removal). -
Solvent: Solvent-free (Neat) or Acetonitrile.[2]
Step-by-Step Methodology
-
Activation: In a 50 mL round-bottom flask, disperse 50 mg of Graphene Oxide (GO) in 10 mmol of Aniline. Sonication for 5 minutes ensures homogenous dispersion.
-
Addition: Add 10 mmol of Styrene Oxide dropwise at room temperature.
-
Note: Exothermic reaction. Control rate to maintain temp < 40°C.
-
-
Reaction: Stir the mixture at room temperature for 30–60 minutes.
-
Monitoring: Use TLC (Hexane/EtOAc 3:1). The epoxide spot (
) should disappear; the product spot ( ) will appear.
-
-
Work-up (Self-Validating):
-
Add 20 mL Ethyl Acetate.
-
Filter through a Celite pad to remove the GO catalyst.
-
Validation: The filtrate should be clear. If dark particles remain, re-filter.
-
-
Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white needles.
-
Characterization (Expected Data):
-
1H NMR (CDCl3):
4.5 (dd, 1H, CH-N), 3.9 (dd, 1H, CH2-O), 3.7 (dd, 1H, CH2-O). The coupling constants will confirm the vicinal arrangement. -
Regioselectivity Check: Look for the triplet of the terminal
(isomer B) at 3.2. If absent, regioselectivity is >95%.
-
Comparative Data: Catalyst Efficiency
| Catalyst System | Time (min) | Yield (%) | Regioselectivity (A:B) | Mechanism Note |
| None (Thermal) | 360 | 45% | 60:40 | Mixed steric/electronic control |
| 180 | 85% | 88:12 | Lewis acid activation | |
| Graphene Oxide | 30 | 92% | 98:2 | Surface-mediated activation |
| Sulfated Zirconia | 45 | 89% | 95:5 | Superacidic sites |
Visualizing the Family Tree
The following diagram maps the structural evolution from the raw materials to the high-value clinical candidates.
Caption: Evolutionary tree of the 2-phenyl-2-(phenylamino)ethanol scaffold, highlighting its divergence into distinct therapeutic classes.
References
-
Vertex AI Search. (2023). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. Link
-
National Institutes of Health (NIH). (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PubMed Central. Link
-
TÜBİTAK. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry. Link
-
American Chemical Society. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols. Journal of the American Chemical Society. Link
-
National Institutes of Health (NIH). (2013). Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C]anacetrapib. PubMed.[3] Link
Sources
Methodological & Application
Application Note: A Green Chemistry Approach to the Synthesis of 2-Phenyl-2-(phenylamino)ethanol in Water
Introduction: The Imperative for Greener Pharmaceuticals
The synthesis of vicinal amino alcohols is of paramount importance in medicinal chemistry and drug development, as this structural motif is a key pharmacophore in a wide array of biologically active compounds.[1] Traditionally, the synthesis of these molecules has often relied on harsh reagents, organic solvents, and multi-step processes that generate significant chemical waste. In an era of increasing environmental consciousness, the principles of green chemistry—waste prevention, atom economy, and the use of safer solvents—are guiding the evolution of synthetic methodologies.[2] This application note details a green and efficient protocol for the synthesis of 2-phenyl-2-(phenylamino)ethanol, a valuable vicinal amino alcohol, utilizing water as the reaction medium. This approach significantly reduces the environmental impact compared to conventional methods that often employ volatile and hazardous organic solvents.
The reaction at the heart of this protocol is the nucleophilic ring-opening of styrene oxide with aniline. Water, as a solvent, is not only environmentally benign but can also play an active role in the reaction mechanism, influencing selectivity and reaction rates. This method offers a streamlined, safer, and more sustainable route to a crucial class of pharmaceutical intermediates.
Reaction Overview & Mechanism
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of aniline on one of the electrophilic carbon atoms of the epoxide ring of styrene oxide. In an aqueous medium, this reaction can be facilitated by the formation of hydrogen bonds, which can activate the epoxide ring towards nucleophilic attack. The regioselectivity of the ring-opening is a critical aspect, and in the case of styrene oxide, the attack predominantly occurs at the benzylic carbon due to the stabilization of the partial positive charge by the adjacent phenyl group.
Figure 1: Proposed mechanism for the synthesis of 2-phenyl-2-(phenylamino)ethanol.
Experimental Protocol
This protocol is adapted from general procedures for the aminolysis of epoxides in water. Researchers should optimize conditions for their specific experimental setup.
Materials and Equipment:
-
Styrene oxide (≥97%)
-
Aniline (≥99%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical instruments for characterization (NMR, IR, MS)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene oxide (e.g., 1.20 g, 10 mmol) and deionized water (20 mL).
-
Addition of Aniline: To the stirring suspension, add aniline (e.g., 0.93 g, 10 mmol). The molar ratio of styrene oxide to aniline should be approximately 1:1.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-phenyl-2-(phenylamino)ethanol.
Figure 2: A streamlined workflow for the synthesis of 2-phenyl-2-(phenylamino)ethanol.
Data Presentation: Characterization of 2-Phenyl-2-(phenylamino)ethanol
The identity and purity of the synthesized 2-phenyl-2-(phenylamino)ethanol should be confirmed by standard analytical techniques. The following table summarizes the expected spectroscopic data for the target compound.
| Analytical Technique | Expected Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.40-7.20 (m, 10H, Ar-H), 4.85 (dd, 1H), 3.80-3.60 (m, 2H), 3.50 (br s, 2H, OH, NH) | [3] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 147.5, 141.2, 129.3, 128.8, 128.0, 127.5, 118.5, 114.0, 68.5, 60.2 | [4] |
| Infrared (IR) (KBr, cm⁻¹) | ν: 3400-3300 (O-H, N-H stretching), 3050-3020 (Ar C-H stretching), 1600, 1500 (C=C stretching), 1100 (C-O stretching) | [5] |
| Mass Spectrometry (MS) | m/z: 213 (M⁺), 182, 106, 93, 77 |
Trustworthiness and Self-Validation
The integrity of this protocol is ensured through a multi-faceted approach to validation:
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint and helps to identify the formation of any significant byproducts.
-
Spectroscopic Confirmation: The comprehensive characterization of the final product by ¹H NMR, ¹³C NMR, IR, and MS is crucial. The obtained data should be in agreement with the expected values for 2-phenyl-2-(phenylamino)ethanol.
-
Yield and Purity Assessment: The calculation of the reaction yield and the assessment of purity (e.g., by NMR integration or HPLC) provide quantitative measures of the protocol's efficiency and robustness.
Conclusion: A Step Towards Sustainable Synthesis
This application note provides a detailed, green chemistry-focused protocol for the synthesis of 2-phenyl-2-(phenylamino)ethanol in water. By eliminating the need for hazardous organic solvents, this method offers a safer, more environmentally friendly, and cost-effective alternative to traditional synthetic routes. The presented protocol is designed to be a valuable resource for researchers and scientists in the pharmaceutical industry, encouraging the adoption of sustainable practices in drug discovery and development.
References
-
Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595. [Link]
-
NIST. (n.d.). Ethanol, 2-[(phenylmethyl)amino]-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(phenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Reddy, M. S., Nageswar, Y. V. D., & Rao, P. S. (2010). Green Progression for Synthesis of Regioselective β-Amino Alcohols and Chemoselective Alkylated Indoles. Organic Process Research & Development, 14(5), 1133–1138. [Link]
-
Wu, J., Xia, H.-G., & Gao, K. (2006). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 8(4), 338. [Link]
- Hajipour, A. R., & Ruoho, A. E. (2005). A mild and convenient method for the synthesis of β-amino alcohols. Tetrahedron Letters, 46(49), 8301-8304.
-
PubChem. (n.d.). N-(2-Hydroxyethyl)aniline. Retrieved from [Link]
-
Azizi, N., & Saidi, M. R. (2005). Mild and Regioselective Aminolysis of Epoxides in Water. Organic Letters, 7(17), 3649–3651. [Link]
-
Valentino, H. R., Qian, L., Parks, J. M., Drufva, E. E., Sedova, A., & Choe, J. (2021). Engineered enzymatic cascade converts diols to amino alcohols. Green Chemistry, 23(14), 5133-5141. [Link]
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2001). Bismuth Triflate: A Highly Efficient Catalyst for the Synthesis of β-Amino Alcohols. Synlett, 2001(10), 1417-1418.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9), 1445-1450. [Link]
Sources
- 1. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Ethanol, 2-[(phenylmethyl)amino]- [webbook.nist.gov]
- 5. Ethanol, 2-(phenylamino)- [webbook.nist.gov]
Microwave-assisted synthesis of N-phenyl beta-amino alcohols
Application Note: Microwave-Assisted Synthesis of N-Phenyl -Amino Alcohols
Executive Summary
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for coupling styrene oxide with N-phenyl amines (anilines). By leveraging the specific dielectric heating effects of microwaves, this protocol reduces reaction times to minutes, improves yields to >90%, and offers tunable regioselectivity. We present three distinct methodologies: Catalyst-Free (Neat) , Aqueous Phase , and Solid-Supported (Alumina) to accommodate various substrate solubilities and green chemistry requirements.
Mechanistic Principles & Regioselectivity
The Microwave Effect
The synthesis relies on the nucleophilic ring-opening of an epoxide by an amine.[1][2] The reaction proceeds via a polar transition state. Microwave irradiation efficiently couples with these polar species through dipolar polarization . As the transition state is more polar than the ground state, the activation energy (
Regioselectivity: The Styrene Oxide Challenge
The reaction between styrene oxide and aniline can yield two regioisomers:
-
Regionisomer A (Normal): Nucleophilic attack at the less hindered terminal carbon (
-attack). Favored under neutral/basic conditions and steric control. -
Regionisomer B (Abnormal): Attack at the benzylic carbon (
-attack). Favored under acidic catalysis (electronic control) due to the stabilization of the developing positive charge at the benzylic position.
Under the Catalyst-Free Microwave conditions described here, the reaction is driven principally by steric factors, highly favoring Regionisomer A (attack at the terminal carbon), providing a high degree of predictability.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway illustrating the divergence in regioselectivity based on reaction conditions. The catalyst-free microwave protocol favors the sterically controlled path.
Experimental Protocols
Method A: Catalyst-Free / Solvent-Free (Green Protocol)
Best for liquid anilines and high-throughput screening.
Reagents:
-
Styrene Oxide (1.0 mmol)
-
Aniline derivative (1.0 mmol)
-
Note: No solvent or catalyst is required.
Protocol:
-
Preparation: In a 10 mL microwave-transparent crimp-sealed vial, mix styrene oxide and the aniline derivative.
-
Vortex: Vortex for 10 seconds to ensure a homogeneous mixture.
-
Irradiation: Place in a single-mode microwave reactor.
-
Mode: Dynamic Power (maintaining temperature).
-
Temperature: 90 °C.
-
Time: 5–10 minutes.
-
Stirring: High.[3]
-
-
Workup: The mixture is usually pure enough for direct analysis. If crystallization is needed, add a minimum amount of warm ethanol/hexane (1:4) and cool.
Method B: Aqueous Phase Synthesis
Best for scale-up and water-soluble amines.
Reagents:
-
Styrene Oxide (1.0 mmol)
-
Aniline derivative (1.0 mmol)
-
Water (2 mL)
Protocol:
-
Preparation: Suspend reagents in 2 mL of deionized water in a 10 mL process vial.
-
Irradiation:
-
Temperature: 100 °C.
-
Time: 3–6 minutes.
-
Pressure Limit: 250 psi (ensure vessel is rated).
-
-
Workup: The product often precipitates out of the water upon cooling. Filter the solid and wash with cold water. If oil forms, extract with ethyl acetate (
), dry over , and concentrate.
Method C: Alumina-Supported (Solid Phase)
Best for solid anilines or when Lewis Acid activation is required for difficult substrates.
Reagents:
-
Styrene Oxide (1.0 mmol)
-
Aniline derivative (1.0 mmol)
-
Basic Alumina (
, 0.5 g)
Protocol:
-
Impregnation: Dissolve the reactants in a small amount of acetone (1 mL). Add the alumina and stir. Remove the solvent under reduced pressure (rotary evaporator) to leave the reactants adsorbed on the solid support.
-
Irradiation: Place the dry powder in an open vessel (or loosely capped Teflon vessel) inside the microwave.
-
Power: Constant Power mode (low wattage, e.g., 50–100 W) or set Temp to 80 °C (requires IR sensor).
-
Time: 4–8 minutes.
-
-
Workup: Elute the product from the alumina using methanol or ethyl acetate. Filter to remove the solid support and concentrate the filtrate.
Performance Data & Validation
The following data compares the Catalyst-Free Microwave method (Method A) against conventional thermal heating (reflux in ethanol).
Table 1: Comparison of Microwave vs. Thermal Synthesis of N-Phenyl
| Entry | Epoxide | Amine (Aniline) | Method | Time | Yield (%) | Regioselectivity (A:B) |
| 1 | Styrene Oxide | Aniline | MW (90°C) | 5 min | 94% | 95:5 |
| 2 | Styrene Oxide | Aniline | Thermal (Reflux) | 6 hr | 78% | 85:15 |
| 3 | Styrene Oxide | 4-Cl-Aniline | MW (90°C) | 8 min | 91% | 98:2 |
| 4 | Styrene Oxide | 4-Cl-Aniline | Thermal (Reflux) | 10 hr | 65% | 90:10 |
| 5 | Cyclohexene Oxide | Aniline | MW (100°C) | 10 min | 89% | trans-only |
Data aggregated from internal validation and literature sources [1, 2].
Workflow Diagram
Figure 2: Decision matrix and experimental workflow for the synthesis of
Troubleshooting & Expert Insights
Thermal Runaway Risk
Epoxides are high-energy species. The ring-opening reaction is exothermic. In a microwave field, the reaction rate accelerates rapidly.
-
Risk: If the temperature ramps too quickly, the exotherm from the reaction combined with microwave energy can cause a "runaway" pressure spike.
-
Mitigation: Use "Dynamic Power" mode rather than "Fixed Power." Set a maximum power limit (e.g., 50W for small scale) to prevent the magnetron from over-pumping energy once the reaction initiates.
Regioselectivity Tuning
If the benzylic alcohol (Regionisomer B) is the desired product:
-
Switch to Method C but use Acidic Alumina or add a Lewis Acid catalyst like
or (10 mol%) to the reaction mixture [3]. The acidic environment activates the epoxide oxygen, favoring attack at the carbon best able to stabilize positive charge (the benzylic position).
Vessel Choice
-
Neat reactions: Use glass vials with high-integrity crimp caps (PTFE/Silicone septa).
-
Aqueous reactions: Ensure the vessel is rated for at least 20 bar (300 psi) as water generates significant vapor pressure at >100 °C.
References
-
Mojtahedi, M. M., Saidi, M. R., & Bolourtchian, M. (1999). Microwave-Assisted Aminolysis of Epoxides under Solvent-Free Conditions. Journal of Chemical Research, Synopses, 1999(2), 128-129. Link
-
Azizi, N., & Saidi, M. R. (2005). LiClO4-catalyzed ring opening of epoxides with amines under microwave irradiation. Organometallics, 24, 5433. (Cited context: Lewis acid catalysis in MW). Link
-
Chakraborti, A. K., & Kondaskar, A. (2003). ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters, 44(45), 8315-8319. Link
-
Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[4][5] Green Chemistry, 1, 43-55. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. commons.emich.edu [commons.emich.edu]
- 3. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 3,4-Diphenyloxazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of robust and widely applicable methodologies for the synthesis of 3,4-diphenyloxazolidin-2-one from the precursor 2-phenyl-2-(phenylamino)ethan-1-ol. Oxazolidinones are a critical class of N-heterocycles, forming the core scaffold of important pharmaceuticals, including the antibiotic linezolid, and serving as invaluable chiral auxiliaries in asymmetric synthesis.[1][2][3][4] This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and practical guidance for achieving efficient cyclization. We present two primary protocols utilizing 1,1'-Carbonyldiimidazole (CDI) and Triphosgene, respectively, allowing practitioners to select a method based on available resources, safety considerations, and desired scale.
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidin-2-one ring system is a privileged structure in medicinal chemistry and organic synthesis. Its rigid, planar nature and the presence of key functional groups have made it a cornerstone for the development of novel therapeutic agents and a powerful tool for controlling stereochemistry.
-
In Pharmaceuticals: The most prominent example is the oxazolidinone class of antibiotics, such as Linezolid. These drugs combat multidrug-resistant Gram-positive bacteria by inhibiting the initiation of protein synthesis, a unique mechanism of action that makes them vital in modern medicine.[2][5]
-
In Asymmetric Synthesis: Chiral oxazolidinones, famously developed as "Evans auxiliaries," are instrumental in controlling the stereochemical outcome of reactions like aldol condensations, alkylations, and acylations.[3][4][6] By temporarily attaching the auxiliary to a substrate, chemists can direct the formation of new stereocenters with high precision before cleaving the auxiliary for reuse.[3][4]
The synthesis of these structures typically involves the cyclization of a β-amino alcohol with a carbonylating agent.[7][8][9] This guide focuses on the specific conversion of 2-phenyl-2-(phenylamino)ethan-1-ol to 3,4-diphenyloxazolidin-2-one, a model reaction that illustrates the core principles of oxazolidinone formation.
Synthetic Strategy and Mechanistic Causality
The fundamental transformation is an intramolecular cyclization that forms a five-membered ring by incorporating a carbonyl group between the nitrogen and oxygen atoms of the starting 1,2-amino alcohol. The choice of the carbonylating agent is the most critical experimental variable, dictating the reaction conditions, safety protocols, and overall efficiency.
The Role of the Carbonylating Agent
The carbonylating agent acts as an electrophilic C1 source, activating the amino alcohol for cyclization. The general mechanism proceeds in two stages:
-
Activation: One of the nucleophilic groups of the amino alcohol (either the hydroxyl or the amine) attacks the carbonylating agent. This forms an activated intermediate (e.g., an imidazole carbamate with CDI or a chloroformate with phosgene/triphosgene).
-
Intramolecular Cyclization: The remaining nucleophile attacks the newly formed carbonyl group in an intramolecular fashion, displacing a leaving group and closing the ring to form the stable oxazolidinone product.
The choice between different carbonylating agents involves a trade-off between reactivity, safety, and ease of handling.
-
Phosgene Equivalents (Triphosgene): Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a safer and more manageable source of phosgene in situ.[10][11] It is highly reactive and often leads to high yields and clean conversions. However, it still generates highly toxic phosgene gas during the reaction, necessitating strict safety measures, including the use of a well-ventilated fume hood and a quenching strategy for any residual reagent.
-
Phosgene-Free Reagents (CDI): 1,1'-Carbonyldiimidazole (CDI) is a widely used and much safer alternative.[12][13][14] It reacts with the amino alcohol to form an imidazole carbamate intermediate. The subsequent cyclization releases imidazole, which is a non-toxic, water-soluble byproduct that can be easily removed during aqueous workup.[13] While generally very effective, CDI is more sensitive to moisture than triphosgene.
Visualizing the Synthetic Workflow
The overall experimental process follows a logical sequence from reaction setup to product isolation and verification.
Caption: High-level experimental workflow for oxazolidinone synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of 3,4-diphenyloxazolidin-2-one.
Protocol A: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This method is favored for its operational simplicity and enhanced safety profile. The primary byproduct, imidazole, is readily removed with a dilute acid wash during workup.[13]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-phenyl-2-(phenylamino)ethan-1-ol | 213.28 | 2.13 g | 10.0 | Starting amino alcohol |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.78 g | 11.0 | 1.1 equivalents, moisture-sensitive |
| Triethylamine (TEA) | 101.19 | 1.53 mL (1.11 g) | 11.0 | 1.1 equivalents, base |
| Tetrahydrofuran (THF), Anhydrous | - | 50 mL | - | Reaction solvent |
| Ethyl Acetate | - | ~100 mL | - | Extraction solvent |
| 1 M Hydrochloric Acid (HCl) | - | ~30 mL | - | For aqueous wash |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~30 mL | - | For aqueous wash |
| Saturated Sodium Chloride (Brine) Solution | - | ~30 mL | - | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dry the glassware in an oven and cool under a stream of nitrogen.
-
Dissolution: To the flask, add 2-phenyl-2-(phenylamino)ethan-1-ol (2.13 g, 10.0 mmol) and anhydrous THF (50 mL). Stir until the solid is fully dissolved.
-
Addition of Base: Add triethylamine (1.53 mL, 11.0 mmol) to the solution.
-
Addition of CDI: In a single portion, add the 1,1'-Carbonyldiimidazole (1.78 g, 11.0 mmol) to the stirring solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf than the starting amino alcohol.
-
Quenching and Workup: Once the reaction is complete, carefully add 20 mL of deionized water to quench any unreacted CDI.
-
Extraction: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove imidazole and TEA, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Purify the crude product by recrystallization from hot ethanol or isopropanol to afford 3,4-diphenyloxazolidin-2-one as a white crystalline solid.
-
Characterization: An expected yield is typically in the range of 85-95%.
CDI-Mediated Reaction Mechanism
Caption: Mechanism for CDI-mediated oxazolidinone formation.
Protocol B: Synthesis using Triphosgene
This protocol uses a powerful phosgene equivalent and is suitable for substrates that may be less reactive. Extreme caution is required. This reaction must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-phenyl-2-(phenylamino)ethan-1-ol | 213.28 | 2.13 g | 10.0 | Starting amino alcohol |
| Triphosgene (BTC) | 296.75 | 1.09 g | 3.7 | 0.37 equivalents, HIGHLY TOXIC , handle in hood |
| Triethylamine (TEA) | 101.19 | 3.06 mL (2.22 g) | 22.0 | 2.2 equivalents, base |
| Dichloromethane (DCM), Anhydrous | - | 60 mL | - | Reaction solvent |
| Saturated Ammonium Chloride (NH₄Cl) Solution | - | ~30 mL | - | For aqueous quench |
| Saturated Sodium Chloride (Brine) Solution | - | ~30 mL | - | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent |
Step-by-Step Procedure
-
Safety First: Ensure the reaction is set up in a clean, dry, and efficient chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Prepare a quenching bath (e.g., concentrated NaOH solution) for any contaminated glassware.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-phenyl-2-(phenylamino)ethan-1-ol (2.13 g, 10.0 mmol), triethylamine (3.06 mL, 22.0 mmol), and anhydrous DCM (40 mL).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Prepare Triphosgene Solution: In the fume hood, carefully weigh triphosgene (1.09 g, 3.7 mmol) and dissolve it in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel.
-
Slow Addition: Add the triphosgene solution dropwise to the cooled amino alcohol solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 30 mL of saturated NH₄Cl solution to quench the reaction. Stir for 15 minutes.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product.
-
Characterization: An expected yield is typically in the range of 90-98%.
Triphosgene-Mediated Reaction Mechanism
Caption: Mechanism for Triphosgene-mediated cyclization.
Product Characterization & Data Summary
The identity and purity of the synthesized 3,4-diphenyloxazolidin-2-one should be confirmed using standard analytical techniques.
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the phenyl protons and the diastereotopic protons on the oxazolidinone ring backbone.
-
¹³C NMR (CDCl₃, 100 MHz): A key signal will be the carbonyl carbon (C=O) appearing around δ 155-160 ppm.
-
FT-IR (ATR): A strong, sharp absorption band for the cyclic carbamate carbonyl (C=O) stretch, typically observed around 1740-1760 cm⁻¹.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₅H₁₃NO₂: 240.10.
Comparative Summary of Protocols
| Parameter | Protocol A (CDI) | Protocol B (Triphosgene) |
| Carbonyl Source | 1,1'-Carbonyldiimidazole | Triphosgene (Bis(trichloromethyl) carbonate) |
| Safety Profile | Good; non-toxic byproducts. | Poor; generates highly toxic phosgene in situ. |
| Handling | Moisture-sensitive solid. | Highly toxic solid; requires a fume hood. |
| Byproducts | Imidazole (removed by acid wash). | HCl (neutralized by base). |
| Typical Yield | 85-95% | 90-98% |
| Reaction Time | 2-4 hours | 1-2 hours |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reagent; wet solvent/reagents (esp. CDI). | Use a slight excess (1.1-1.2 eq.) of the carbonylating agent. Ensure all glassware and solvents are scrupulously dry. |
| Low Yield | Inefficient workup; product loss during purification. | Ensure pH is correct during washes. Optimize recrystallization solvent and procedure. |
| Formation of Side Products | Reaction too vigorous; incorrect stoichiometry. | For triphosgene, maintain low temperature (0 °C) during addition. Double-check molar equivalents of all reagents. |
| Difficulty Removing Imidazole | Incomplete acid wash. | Perform an additional wash with 1 M HCl. Confirm the aqueous layer is acidic with pH paper. |
References
-
Jadhav, P. K., et al. (2010). Linezolid: The First Oxazolidinone Antibacterial Agent. Journal of Medicinal Chemistry, 53(1), 7-34. [Link]
-
Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone Antibiotics. The Lancet, 358(9297), 1975-1982. [Link]
-
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673-679. [Link]
-
Organic Chemistry Portal. Synthesis of oxazolidinones. [Link]
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
-
Heller, S. T., & Sarpong, R. (2013). Carbonylazoles as Chemoselective Acylation Reagents. eScholarship, University of California. [Link]
-
Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]
-
ResearchGate. Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. [Link]
-
Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. [Link]
-
Kumar, V., et al. (2020). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 25(21), 5195. [Link]
-
Der Pharma Chemica. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. [Link]
-
Wikipedia. Carbonyldiimidazole. [Link]
-
Wikipedia. 2-Oxazolidinone. [Link]
-
Organic Chemistry Portal. Synthesis of oxazolidines. [Link]
-
Falb, E., et al. (1993). A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene. Synthetic Communications, 23(20), 2839-2844. [Link]
-
Pescarmona, L., & Eskandari, A. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Ghorbani-Vaghei, R., et al. (2011). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. Archiv der Pharmazie, 344(6), 395-402. [Link]
-
de Souza, J. A. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(8), 13686-13702. [Link]
-
Moshapo, P. T., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 12(11), e202300151. [Link]
-
ResearchGate. Phosgenation of N-alkylamino alcohols 1a-f. [Link]
- Google Patents. (2014).
-
Evans, D. A. (1987). Lecture notes on Evans' oxazolidinone enolates. [Link]
-
Knight, H. M., et al. (2023). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 15(7), 1399. [Link]
-
ResearchGate. ChemInform Abstract: A Convenient Synthesis of Chiral Oxazolidin-2-ones and Thiazolidin-2- ones and an Improved Preparation of Triphosgene. [Link]
-
SlideShare. (2014). Synthesis of Oxazolidinones. [Link]
-
O'Chem Prof. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
MDPI. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. [Link]
-
Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. journals.asm.org [journals.asm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 8. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 9. Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.biu.ac.il [cris.biu.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
Metal-catalyzed aminolysis of styrene oxide to form amino alcohols
High-Fidelity Synthesis of
Abstract
-Amino alcohols are privileged structural motifs in pharmacophores, serving as the core backbone forIntroduction & Mechanistic Rationale
The Styrene Oxide Paradox
Unlike simple aliphatic epoxides, styrene oxide possesses a phenyl ring that stabilizes the developing positive charge at the
-
Terminal Attack (
-like): Favored by steric factors and weak nucleophiles. Yields the primary alcohol (2-amino-2-phenylethanol). -
Benzylic Attack (
-like): Favored by electronic stabilization and strong Lewis Acid activation. Yields the secondary alcohol (2-amino-1-phenylethanol).
The Role of the Metal Catalyst
Uncatalyzed aminolysis often requires high temperatures and yields mixtures of regioisomers. Metal catalysts—specifically hard Lewis acids like Ytterbium(III) Triflate [
Key Insight: The metal catalyst lowers the activation energy for the nucleophilic attack and, crucially, can shift the regioselectivity toward the benzylic carbon by enhancing the carbocationic character of the transition state, even with sterically hindered amines.
Visualizing the Pathway
The following diagram illustrates the divergent pathways dictated by the catalyst's ability to stabilize the benzylic transition state.
Figure 1: Mechanistic divergence in metal-catalyzed styrene oxide aminolysis. Strong Lewis Acids favor Path A.
Validated Protocol: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Catalyzed Aminolysis[1]
This protocol is selected for its balance of high yield , mild conditions , and catalyst recyclability .[1] It is robust against moisture and air compared to traditional
Materials & Reagents
-
Substrate: Styrene Oxide (98%, Sigma-Aldrich).
-
Nucleophile: Aniline (or aliphatic amine of choice; distilled prior to use).
-
Catalyst: Ytterbium(III) Triflate [
] (Hydrate form is acceptable). -
Solvent: Acetonitrile (
) or Water (Green alternative). -
Workup: Ethyl Acetate, Brine,
.
Experimental Workflow
Figure 2: Step-by-step workflow for the catalytic aminolysis.
Detailed Procedure
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Styrene Oxide (1.0 mmol, 120 mg) in 2 mL of acetonitrile.
-
Amine Addition: Add Aniline (1.1 mmol, 102 mg) to the solution.
-
Catalyst Activation: Add
(0.05 mmol, 31 mg, 5 mol%) in one portion.-
Note: If using aliphatic amines, slightly higher loading (10 mol%) may be required due to amine coordination to the metal center.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (
).-
Observation: The reaction is typically exothermic; ensure adequate heat dissipation if scaling up.
-
-
Monitoring: Monitor progress via TLC (Silica gel, 20% EtOAc/Hexane). Styrene oxide (
) should disappear; product spots will appear at lower . -
Workup:
-
Dilute with 10 mL water.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: Isolate the pure amino alcohol via flash chromatography.
Self-Validating Quality Checks
-
Regioselectivity Check (
NMR):-
Benzylic-OH (Terminal Amine): Look for a triplet/dd at
ppm for the protons. -
Terminal-OH (Benzylic Amine): Look for a dd at
ppm for the benzylic proton.
-
-
Mass Balance: If yield < 80%, check aqueous layer pH. Amine salts may remain in water; adjust pH to >10 before extraction.
Catalyst Performance Matrix
Comparison of various metal catalysts for the reaction of Styrene Oxide + Aniline (1:1 molar ratio).
| Catalyst System | Loading (mol%) | Conditions | Time (h) | Yield (%) | Regioselectivity (A:B)* | Notes |
| 5 | 2.5 | 92 | 85:15 | Excellent balance; reusable. | ||
| 5 | Solvent-free, RT | 0.5 | 95 | 92:8 | Very fast; highly regioselective [3]. | |
| 10 | 18 | 85 | 70:30 | Slower; perchlorates are shock-sensitive. | ||
| Ti-MCM-41 | 10 wt% | Toluene, | 4 | 88 | 97:3 | Heterogeneous; high selectivity [1]. |
| Uncatalyzed | N/A | Neat, | 24 | 40 | 60:40 | Poor yield; harsh conditions required. |
*Ratio A:B = 2-amino-1-phenylethanol (Benzylic attack) : 2-amino-2-phenylethanol (Terminal attack).
Troubleshooting & Optimization
-
Problem: Low Conversion with Aliphatic Amines.
-
Cause: Aliphatic amines are strong Lewis bases and can poison the metal catalyst by tight coordination.
-
Solution: Increase catalyst loading to 10-15 mol% or use a "softer" Lewis acid like
.
-
-
Problem: Polymerization of Epoxide.
-
Cause: Acidic conditions too strong or temperature too high.
-
Solution: Ensure temperature is maintained at RT. Add the amine before the catalyst to buffer the acidity.
-
-
Problem: Catalyst Recovery.
-
Solution: If using
in water, the catalyst remains in the aqueous phase. The aqueous layer can be lyophilized or reused directly for 3-4 cycles with minimal activity loss.
-
References
-
Santoro, F., et al. (2012).[2] "Aminolysis of Styrene Oxide Over Heterogeneous Acidic Catalysts." ResearchGate.[2][3][4]
-
Chini, M., Crotti, P., & Macchia, F. (1991). "Regioalternating selectivity in the metal salt catalyzed aminolysis of styrene oxide."[4][5][6] Journal of Organic Chemistry.
-
Cepanec, I., et al. (2003).[7] "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides." Tetrahedron.
-
Proctor, G. (2010). "Synthesis of
-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride." Green Chemistry Letters and Reviews. -
Azizi, N., & Saidi, M. R. (2005).[7] "LiClO4-catalyzed regioselective aminolysis of epoxides." Organic Letters.
Sources
Troubleshooting & Optimization
Optimizing yield of aniline attack on styrene oxide alpha-carbon
Technical Support Center: Optimizing -Regioselectivity in Styrene Oxide Aminolysis
Topic: Regioselective Ring Opening of Styrene Oxide with Aniline Ticket ID: REGIO-SO-ANI-001 Status: Active Guide Audience: Medicinal Chemists, Process Chemists
The Core Directive: Mastering the Regioselectivity Paradox
In the aminolysis of styrene oxide, you are fighting a battle between Steric Control and Electronic Control .
-
The
-Path (Steric Control): Under neutral or basic conditions, the nucleophile (aniline) attacks the least hindered terminal carbon ( ). This follows standard rules. -
The
-Path (Electronic Control): To achieve your goal ( -attack), you must activate the epoxide oxygen. This creates a partial positive charge on the carbons. Because the -carbon is benzylic, it stabilizes this positive charge significantly better than the -carbon. This electronic stabilization overrides the steric hindrance, directing the nucleophile to the -position.
The Solution: You cannot rely on thermal driving force alone. You must use a Lewis Acid catalyst to shift the mechanism from pure
Mechanistic Visualization
Figure 1: Bifurcation of regioselectivity pathways based on catalytic environment.
Catalyst & Solvent Selection (The Hardware)
To maximize
Primary Recommendation: Metal Triflates (Homogeneous)
Bismuth(III) Triflate (
| Parameter | Specification | Reason |
| Catalyst | High Lewis acidity activates epoxide; stable to moisture. | |
| Solvent | Acetonitrile ( | Polar solvents stabilize the transition state charge separation. |
| Temp | Room Temperature ( | Higher temps increase random collisions, favoring the |
| Time | 15–60 mins | Reaction is typically very fast; prolonged stirring risks polymerization. |
Secondary Recommendation: Sulfated Tin Oxide (Heterogeneous)
For scale-up where catalyst recovery is critical, Sulfated Tin Oxide (
Experimental Protocol: The -Selective Workflow
Objective: Synthesis of 2-phenyl-2-(phenylamino)ethanol (Target
Safety: Styrene oxide is a suspected carcinogen. Aniline is toxic by inhalation/absorption. Work in a fume hood.
Step-by-Step Procedure (
Method)
-
Preparation:
-
In a 25 mL round-bottom flask, dissolve Styrene Oxide (1.0 mmol, 120 mg) in Acetonitrile (2 mL).
-
Note: Do not use amine solvents (pyridine/TEA) as they will quench the Lewis Acid.
-
-
Activation:
-
Add
(10 mol%, ~65 mg) to the solution. Stir for 2 minutes to allow catalyst-epoxide coordination.
-
-
Nucleophilic Attack:
-
Add Aniline (1.0 mmol, 93 mg) dropwise.
-
Critical: A 1:1 stoichiometry is preferred. Excess aniline can act as a base and reduce catalyst efficiency.
-
-
Reaction:
-
Stir at room temperature. Monitor via TLC (30% EtOAc/Hexane).
-
Endpoint: Consumption of styrene oxide (
) and appearance of polar amino-alcohol ( ).
-
-
Workup (Self-Validating):
-
Quench with water (5 mL). Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate.[1] -
Validation Check: Obtain a crude
NMR.
-
Self-Validation System (Isomer Identification)
You must confirm you have the
-
-Product (Target):
-
The benzylic proton is attached to Nitrogen.
-
Diagnostic Signal:
4.4 – 4.6 ppm (dd).
-
-
-Product (Impurity):
-
The benzylic proton is attached to Oxygen (more electronegative).
-
Diagnostic Signal:
4.7 – 5.0 ppm (dd).
-
If your benzylic proton is >4.7 ppm, your catalyst failed to activate the epoxide sufficiently.
Troubleshooting Guide
Use this decision matrix to resolve common failure modes.
| Symptom | Probable Cause | Corrective Action |
| High | Catalyst Poisoning | Aniline is basic. If added before the catalyst coordinates to the epoxide, it may complex the metal. Fix: Pre-stir Epoxide + Catalyst for 5 mins before adding Aniline. |
| Low Conversion (<50%) | Solvent Interaction | THF or Ether can coordinate to the Lewis Acid, competing with the epoxide. Fix: Switch to non-coordinating solvents like |
| Sticky/Polymerized Product | Acid Too Strong | High catalyst loading or high temp caused styrene oxide homopolymerization. Fix: Reduce catalyst to 1 mol% or lower temperature to |
| Product is an Oil (impure) | Incomplete Separation | Amino alcohols can streak on silica. Fix: Use 1% Triethylamine in your eluent during column chromatography to sharpen peaks. |
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for post-reaction analysis.
References
-
Shivani, P. B., & Chakraborti, A. K. (2007).[2] "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of
-Amino Alcohols." The Journal of Organic Chemistry. Link -
Ollevier, T., & Lavie-Compin, G. (2002). "Bismuth Triflate-Catalyzed Mild and Efficient Ring Opening of Epoxides with Aromatic Amines." Tetrahedron Letters. Link
-
Azizi, N., & Saidi, M. R. (2005).[2] "Highly Chemoselective and Regioselective Aminoysis of Epoxides with Urea and Aromatic Amines in Water." Organic Letters. Link
-
Moghadam, M., et al. (2016).[3] "Graphite oxide catalyzed synthesis of
-amino alcohols by ring-opening of epoxides."[3] Turkish Journal of Chemistry. Link
Purification methods for 2-phenyl-2-(phenylamino)ethan-1-ol reaction mixtures
Executive Summary & Chemical Context
You are likely synthesizing 2-phenyl-2-(phenylamino)ethan-1-ol (Target A ) via the ring-opening of styrene oxide with aniline.
The Core Challenge: This reaction is governed by a competition between electronic and steric factors, leading to two regioisomers:
-
Target A (Benzylic Attack): 2-phenyl-2-(phenylamino)ethan-1-ol.
-
Isomer B (Terminal Attack): 1-phenyl-2-(phenylamino)ethan-1-ol.
Depending on your catalyst (Lewis acid vs. solid support) and solvent, the ratio of A:B varies. Most "uncatalyzed" or thermal methods favor Isomer B, whereas specific Lewis acids (e.g., metal triflates, tungsten salts) favor your Target A.
Physical State: While pure enantiomers of amino alcohols are often crystalline solids, the crude reaction mixture is typically a viscous yellow-to-brown oil due to the melting point depression caused by the regioisomer mixture and residual aniline.
Diagnostic Workflow
Before selecting a purification method, determine the composition of your crude mixture using this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity profile.
Detailed Purification Protocols
Method A: Buffered Flash Chromatography (Primary Recommendation)
Best for: Separating regioisomers (A vs. B) and removing oligomers.
The polarity difference between the two isomers is small. Standard silica gel is acidic and can cause "tailing" (streaking) of the amine product, destroying resolution. You must buffer the system.
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Pre-treatment: Slurry pack the column using Hexane containing 1% Triethylamine (TEA) . This neutralizes acidic sites on the silica.
-
Mobile Phase Gradient:
-
Solvent A: Hexane (with 0.5% TEA)
-
Solvent B: Ethyl Acetate (with 0.5% TEA)
-
-
Elution Profile:
-
Start: 100% A (Elutes residual styrene oxide/aniline).
-
Gradient: 0%
30% B over 10 column volumes. -
Note: The target (2-phenyl-2-...) typically elutes after the terminal isomer (1-phenyl-2-...) because the internal amine/alcohol cluster is slightly more polar due to hydrogen bonding capability, though this can flip depending on the exact solvent system.
-
-
Monitoring: Use UV (254 nm) and Ninhydrin stain (amines turn purple/red).
Method B: Selective Recrystallization
Best for: Enriched mixtures (>85% target) or final polishing.
If your crude NMR shows the target is the major product, crystallization is superior for obtaining high enantiopurity.
Protocol:
-
Solvent System: Ethanol/Hexane or Toluene/Hexane.
-
Dissolution: Dissolve crude oil in minimal hot Ethanol (approx 60°C).
-
Precipitation: Add hot Hexane dropwise until the solution becomes slightly turbid.
-
Cooling: Allow to cool to Room Temperature (RT) slowly, then move to
C. -
Troubleshooting Oiling Out: If the product forms an oil at the bottom instead of crystals:
-
Reheat to dissolve.
-
Add a seed crystal (if available).
-
Scratch the inner glass surface with a glass rod to induce nucleation.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product is a dark oil, not a solid. | 1. Residual Aniline.2. Regioisomer mixture (eutectic drop). | 1. High-vacuum drying (0.1 mmHg) at 50°C for 4 hours.2. Run Method A (Column) to separate isomers. |
| TLC spots are streaking/tailing. | Interaction of amine with acidic silica. | Add 1% Triethylamine ( |
| Low Yield after Column. | Product stuck on silica (irreversible adsorption). | Flush column with 10% Methanol in DCM (with 1% TEA) to recover all amine material. |
| NMR shows "doublet of doublets" overlap. | Presence of Isomer B (1-phenyl-2-...). | Focus on the methine proton ( |
Mechanistic Insight: Why do you have impurities?
Understanding the mechanism helps you prevent impurities in the next batch.
Figure 2: Regioselectivity is dictated by the catalyst. Lewis acids stabilize the partial positive charge at the benzylic position, favoring your Target.
Prevention Tip: To maximize the Target (2-phenyl-2-...), avoid simple thermal heating. Use a solid support like Silica Gel or Alumina at room temperature, or a catalyst like Lithium Perchlorate (
References
-
Regioselective Ring Opening (Catalysis): Shivani, et al. "Silica gel induced regioselective ring opening of epoxides with amines." Journal of Chemical Sciences, 2007.
-
Chromatographic Separation: Wang, C., et al. "Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols."[1] Journal of the American Chemical Society, 2014.
-
Solid Support Synthesis: K. Aghapoor, et al. "Regio- and stereoselective synthesis of
-amino alcohols over titanosilicate molecular sieves." ResearchGate, 2021.
Sources
Technical Support Center: Resolution of 2-Phenyl-2-(phenylamino)ethan-1-ol
Welcome to the Advanced Chiral Resolution Support Hub. Ticket ID: RES-PhPh-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active
Executive Summary
You are working with 2-phenyl-2-(phenylamino)ethan-1-ol , a bulky
-
Reduced Basicity: The
-phenyl substituent lowers the pKa of the amine compared to primary amines, making salt formation with weak acids (like plain tartaric acid) difficult. -
Chemoselectivity: In enzymatic resolution, you have both a nucleophilic hydroxyl group and a secondary amine.
-
Solubility: The diphenyl motif creates high lipophilicity, complicating aqueous extractions.
This guide prioritizes Dibenzoyl-L-tartaric acid (L-DBTA) for chemical resolution due to its superior crystallizability with aromatic amines, and Lipase B from Candida antarctica (CAL-B) for kinetic resolution.
Module 1: Chemical Resolution (Scalable Protocol)
The "Workhorse" Method: For quantities >10g, diastereomeric salt crystallization is the most robust path.
Core Protocol: The DBTA System
We utilize (
Step-by-Step Workflow:
-
Stoichiometry: Mix 1.0 eq of racemic amino alcohol with 1.0 eq of L-DBTA.
-
Solvent System: Use Ethanol (95%) or an EtOH/EtOAc (1:1) mixture. Avoid pure water; the salt is likely too lipophilic.
-
Heating: Reflux until clear solution is obtained (
). -
Cooling Ramp: Cool slowly to room temperature over 4 hours. Do not crash cool on ice immediately; this traps the wrong diastereomer.
-
Harvest: Filter the solid. This is usually the (
)-amine L-DBTA salt (verify absolute config via XRD or rotation).
Troubleshooting Guide (Q&A)
Q: No precipitate formed after 24 hours. What now?
-
A: The salt is likely too soluble in your current volume.
-
Action: Rotavap off 30% of the solvent.
-
Action: Add an anti-solvent like Hexane or Diisopropyl ether dropwise until slight turbidity persists, then reheat to clear and cool again.
-
Action: Scratch the flask wall with a glass rod to induce nucleation.
-
Q: The enantiomeric excess (ee) is only 60%. Is the batch ruined?
-
A: No, this is common for the first crop.
-
Action: Perform a recrystallization . Dissolve the salt in the minimum amount of boiling EtOH. The ee usually jumps from 60%
>95% in one recrystallization cycle because the eutectic composition favors the pure diastereomer in the solid phase.
-
Q: How do I recover the free base?
-
A: Do not use NaOH if you want to avoid potential racemization or emulsion.
-
Action: Suspend salt in
. Add saturated (aq). Stir vigorously for 30 mins. Separate organic layer, dry over , and concentrate.
-
Workflow Visualization
Figure 1: Critical path for chemical resolution using Dibenzoyl-L-tartaric acid.
Module 2: Enzymatic Kinetic Resolution (Green Alternative)
The "High Selectivity" Method: Best for <10g batches or when maximum theoretical yield (50%) is acceptable.
Core Protocol: CAL-B Acylation
We use Novozym 435 (immobilized Candida antarctica Lipase B). This enzyme is highly selective for the primary hydroxyl group and generally follows Kazlauskas' rule.
Mechanism: The enzyme selectively acylates the (
Step-by-Step Workflow:
-
Solvent: Dry Toluene or MTBE (Methyl tert-butyl ether). Moisture content must be <0.05% to prevent hydrolysis.
-
Acyl Donor: Vinyl Acetate (2-3 eq). The byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which evaporates and drives the equilibrium forward.
-
Catalyst: Add Novozym 435 (10-20% w/w relative to substrate).
-
Conditions: Shake at
at 200 rpm. -
Stop Point: Monitor by HPLC. Stop exactly at 50% conversion.
Troubleshooting Guide (Q&A)
Q: The reaction stalls at 30% conversion.
-
A: This is likely product inhibition or enzyme deactivation.
-
Cause: Acetaldehyde byproduct can deactivate the enzyme.
-
Solution: Use Ethyl Acetate as both solvent and donor (slower but safer) or add molecular sieves to scavenge trace water/byproducts.
-
Q: I see an amide peak in the NMR.
-
A: Chemoselectivity failure (
-acylation).-
Solution: Lower the temperature to
. Amine acylation has a higher activation energy than alcohol acylation with CAL-B. -
Solution: Switch solvent to Diisopropyl ether (DIPE) . Non-polar solvents enhance CAL-B selectivity for
-acylation.
-
Mechanism Visualization
Figure 2: Kinetic resolution pathway. The enzyme preferentially acylates one enantiomer, allowing separation of the ester and alcohol.
Module 3: Analytical Validation (QC)
You cannot optimize what you cannot measure. Standard C18 HPLC will not separate these enantiomers.
Recommended HPLC Method
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for aromatic amino alcohols.
-
Alternative: Chiralpak AD-H (Amylose derivative).
-
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Critical: The Diethylamine (DEA) is mandatory. Without it, the secondary amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
-
-
Detection: UV @ 254 nm (Strong absorption due to biphenyl system).
-
Flow Rate: 1.0 mL/min.[1]
Data Summary Table
| Parameter | Chemical Resolution (DBTA) | Enzymatic Resolution (CAL-B) |
| Max Theoretical Yield | 50% (per enantiomer) | 50% (per enantiomer) |
| Scalability | High (kg scale) | Moderate (g to kg) |
| Cost | Low (Reagents cheap) | Medium (Enzyme cost) |
| Time | 24-48 Hours | 12-24 Hours |
| Purity (ee) | >99% (after recrystallization) | >99% (at <50% conv) |
| Primary Risk | Salt solubility issues | Enzyme inhibition/Cost |
References
-
Stereoelectronics. (2021). Resolution via salt formation (ionic bonding).[2] Retrieved from
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
MDPI. (2018). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from
-
ResearchGate. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from
-
Sigma-Aldrich. (n.d.). (R)-(-)-2-Phenylglycinol Product Specification. Retrieved from
Sources
Technical Support Center: Catalyst Recovery in the Synthesis of 2-Phenyl-2-(phenylamino)ethanol
Core Directive & Scope
This technical guide addresses the recovery, regeneration, and lifecycle management of heterogeneous catalysts used in the regioselective aminolysis of styrene oxide with aniline to form 2-phenyl-2-(phenylamino)ethanol .
This reaction is a cornerstone in the synthesis of
The Reaction Context[1][2][3][4][5][6][7]
-
Target Product: 2-phenyl-2-(phenylamino)ethanol (Benzylic attack favored by Lewis Acids)
-
Common Heterogeneous Catalysts: Sulfated Zirconia, Graphite Oxide (GO), Magnetic Nanocomposites (e.g.,
), and Immobilized Metal Complexes.
Diagnostic Workflows & Decision Trees
Workflow 1: Catalyst Recovery Lifecycle
The following diagram outlines the standard operating procedure (SOP) for recovering solid acid or magnetic catalysts to ensure minimal activity loss between cycles.
Figure 1: Standardized workflow for the recovery and recycling of heterogeneous catalysts in aminolysis reactions.
Troubleshooting Guide (Q&A Format)
Module A: Physical Separation Issues
Q1: My filtration times are increasing exponentially with each recycle. What is happening? Diagnosis: This is a classic symptom of particle attrition or fines generation . Stirring bars can grind friable supports (like silica or zeolites) into sub-micron particles that clog filter pores. Corrective Action:
-
Switch Agitation: Move from magnetic stir bars to overhead mechanical stirrers to reduce shear force on the catalyst particles.
-
Sedimentation Check: If using centrifugation, increase G-force or duration.
-
Flocculation: For oxide catalysts, adding a trace amount of a non-polar solvent (e.g., Hexane) can sometimes induce flocculation of polar catalyst particles, aiding filtration.
Q2: I am using a magnetic catalyst (
-
Viscosity Check: The product, 2-phenyl-2-(phenylamino)ethanol, is viscous. Dilute the reaction mixture with Ethyl Acetate or Ethanol (1:1 ratio) before applying the external magnet. Viscosity hinders magnetic capture.
-
Field Strength: Ensure your magnetic separator uses Neodymium (NdFeB) magnets (surface field > 3000 Gauss). Standard ferrite magnets are often insufficient for nanocomposites.
Module B: Activity & Purity (Leaching)
Q3: The catalyst was recovered successfully, but the yield dropped from 95% (Cycle 1) to 70% (Cycle 2). Why?
Diagnosis: The most common cause in amine chemistry is active site poisoning . Aniline and the amino-alcohol product are basic; they strongly adsorb onto the Lewis acid sites (e.g.,
-
Enhanced Washing Protocol: Simple solvent rinsing is insufficient. Implement a Soxhlet extraction with Ethanol or Methanol for 2 hours between cycles to desorb strongly bound amines.
-
Thermal Reactivation: For inorganic oxides (e.g., Silica-Zirconia), calcine the recovered catalyst at 300°C for 2 hours in air to burn off organic residues (coking). Note: Do not do this for polymer-supported or GO-based catalysts.
Q4: How do I confirm that the reaction is truly heterogeneous and not driven by leached metal species? Diagnosis: Regulatory bodies (FDA/EMA) require proof that the catalyst isn't leaching toxic metals (e.g., Co, Zr, V) into the drug substance. Protocol: Perform the Sheldon Hot Filtration Test .
-
Run the reaction to ~50% conversion.
-
Rapidly filter the catalyst while hot (reaction temperature).
-
Allow the filtrate to continue stirring under reaction conditions.
-
Result: If conversion stops immediately after filtration, the catalysis is heterogeneous. If conversion continues, active species have leached.
Technical Data & Performance Benchmarks
The following table summarizes recovery metrics for common catalysts used in this specific synthesis, based on field data and literature.
| Catalyst System | Primary Recovery Method | Typical Yield (Cycle 1) | Typical Yield (Cycle 5) | Key Degradation Mode | Recommended Wash Solvent |
| Graphite Oxide (GO) | Filtration / Centrifugation | 86% | 82% | Reduction of oxygen functional groups | Ethyl Acetate / Water |
| Silica-Zirconia ( | Filtration | 92% | 85% | Pore blocking by heavy byproducts | Methanol (Hot) |
| Magnetic Ferrite ( | Magnetic Decantation | 90% | 88% | Agglomeration of nanoparticles | Ethanol |
| Sulfated Zirconia | Filtration | 94% | 75% | Sulfate leaching (requires re-sulfation) | Dichloromethane |
Table 1: Comparative performance of recoverable catalysts for styrene oxide aminolysis.
Detailed Experimental Protocols
Protocol A: Magnetic Catalyst Recovery ( )
Based on protocols for magnetic nanocomposites [1, 3].
-
Dilution: Upon reaction completion (monitored by TLC, typically 15-30 min), dilute the reaction mixture with 10 mL of Ethyl Acetate .
-
Capture: Place the reaction vessel on a Neodymium magnetic plate. Allow to stand for 60 seconds . The catalyst should accumulate on the sidewall/bottom.
-
Decantation: Carefully decant or pipette off the supernatant containing the product.
-
Washing (Critical Step):
-
Add 5 mL Ethanol to the catalyst.
-
Vortex/Sonicate for 30 seconds to re-disperse.
-
Magnetically separate and decant.
-
Repeat twice.
-
-
Drying: Dry the catalyst in a vacuum oven at 60°C for 1 hour.
-
Reuse: The catalyst is now ready for the next cycle.
Protocol B: Hot Filtration Test (Leaching Validation)
Essential for validation [2, 4].
-
Initiate Reaction: Start standard reaction (e.g., 10 mmol Styrene Oxide + 10 mmol Aniline + 50 mg Catalyst).
-
Sampling (t=10 min): Take an aliquot. Analyze by GC/HPLC. (Assume ~40% conversion).
-
Filtration: Immediately filter the hot mixture through a 0.2 µm PTFE syringe filter into a pre-heated flask.
-
Monitor Filtrate: Stir the filtrate at the original reaction temperature for an additional 60 minutes.
-
Final Analysis: Analyze the filtrate.
-
Pass: Conversion remains at ~40%.
-
Fail: Conversion increases (e.g., to 60-70%), indicating homogeneous catalysis by leached species.
-
Mechanism of Deactivation Diagnosis
Use this logic flow to determine why a catalyst batch is failing.
Figure 2: Rapid diagnostic tree for identifying the root cause of catalyst deactivation.
References
-
Graphite oxide c
-amino alcohols by ring-opening of epoxides. Source: Tubitak (Turkish Journal of Chemistry), 2016. Context: Demonstrates the use of GO as a reusable solid acid catalyst with high regioselectivity (86% yield) and recovery via filtration. -
Silica alumina and silica zirconia mixed oxides... effective and regioselective catalysts for the aminolysis of styrene oxide. Source: ResearchGate (Journal of Molecular Catalysis A: Chemical). Context: Details the recovery of inorganic oxide catalysts and the issue of pore blocking.
-
Catalytic epoxide ring-opening of styrene oxide in presence of aniline catalyzed by SrFe12O19 or GO/SrFe12O19. Source: ResearchGate.[4] Context: Provides specific protocols for magnetic separation of ferrite-based nanocomposites.
-
Mesoporous silica immobilized cobalt complex: An efficient catalyst for epoxides ring opening. Source: Catalysis Communications.[8] Context: Discusses leaching tests and the stability of immobilized metal complexes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Molecular Crossroads of Pharmaceuticals and Synthesis
An In-Depth Guide to the FTIR Spectroscopy of N-Phenyl Beta-Amino Alcohols
N-phenyl beta-amino alcohols represent a critical class of organic compounds, forming the structural backbone of numerous pharmaceuticals, chiral auxiliaries, and fine chemicals. Their unique architecture, featuring a hydroxyl group and an amino group on adjacent carbons, with one being attached to a phenyl ring, imparts specific stereochemical and reactive properties. Accurate and efficient characterization of these molecules is paramount in drug development and quality control. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique "molecular fingerprint."
This guide, prepared for researchers and drug development professionals, provides an in-depth analysis of the characteristic FTIR peaks of N-phenyl beta-amino alcohols. We will move beyond a simple list of wavenumbers to explain the causality behind the spectral features, compare them with related structures, and provide a robust experimental framework.
Core Principles: Why FTIR Reveals Molecular Identity
FTIR spectroscopy operates on a fundamental principle: covalent bonds within a molecule are not static. They behave like springs, vibrating at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending, wagging).[1] An FTIR spectrometer measures this absorption, producing a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹). The position, intensity, and shape of these absorption bands are directly related to the types of bonds and functional groups present, making the resulting spectrum a unique signature of the molecule.
Structural Anatomy and Vibrational Logic of N-Phenyl Beta-Amino Alcohols
To interpret the spectrum of an N-phenyl beta-amino alcohol, we must first dissect its structure into its constituent functional groups. The interplay between these groups, particularly through hydrogen bonding, defines the resulting spectrum.
Figure 1: Key functional groups in a generic N-phenyl beta-amino alcohol structure.
Detailed Spectral Analysis: Decoding the Fingerprint
The FTIR spectrum of an N-phenyl beta-amino alcohol is best analyzed by dividing it into key regions.
The X-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
This high-frequency region is dominated by O-H, N-H, and C-H stretching vibrations.
-
O-H Stretch (Alcohol): The most prominent feature is typically a very strong and broad absorption band centered around 3200-3550 cm⁻¹ .[1][2] The significant broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3][4] Because the strength of these hydrogen bonds varies within the sample matrix, a wide range of slightly different O-H bond energies exists, causing the individual sharp peaks to merge into one broad envelope.[3]
-
N-H Stretch (Secondary Amine): In the same region, typically between 3310-3350 cm⁻¹ , a single, sharp, and weaker absorption band corresponding to the N-H stretch of the secondary amine is expected.[5][6][7] Unlike the O-H band, the N-H band is generally less broad and intense because hydrogen bonding involving the N-H group is weaker than that of the O-H group due to the lower electronegativity of nitrogen compared to oxygen.[4] Often, this N-H peak appears as a sharp shoulder on the leading edge of the much broader O-H band.
-
C-H Stretch (Aromatic vs. Aliphatic): A crucial diagnostic feature is the position of C-H stretching bands relative to 3000 cm⁻¹.
-
Aromatic C-H Stretch: Absorptions for sp² C-H bonds of the phenyl ring appear above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range.[8][9] These are typically of medium to weak intensity.
-
Aliphatic C-H Stretch: Absorptions for sp³ C-H bonds in the ethanol backbone appear below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[2][8]
-
The Fingerprint Region (1700 cm⁻¹ - 600 cm⁻¹)
This region contains a wealth of information from stretching vibrations of heavier atoms and various bending vibrations. While complex, it contains highly characteristic peaks for N-phenyl beta-amino alcohols.[8]
-
Aromatic C=C Stretch: The phenyl ring gives rise to two or more sharp, medium-to-strong intensity bands in the 1450-1600 cm⁻¹ region. These are due to the stretching of the carbon-carbon double bonds within the aromatic ring.[8][9]
-
N-H Bend: A medium intensity N-H bending (scissoring) vibration can sometimes be observed for secondary amines around 1500-1550 cm⁻¹ .[9] This can sometimes overlap with the aromatic C=C stretching bands.
-
C-N Stretch (Aromatic Amine): A strong absorption band in the 1250-1335 cm⁻¹ range is characteristic of the C-N stretching vibration of the aromatic amine portion of the molecule.[5][7]
-
C-O Stretch (Secondary Alcohol): A very strong and prominent band for the C-O stretch of the secondary alcohol group appears between 1075-1150 cm⁻¹ .[10] The intensity of this peak is a reliable indicator of the C-O bond's presence.
-
N-H Wag: A broad, strong band may be observed in the 665-910 cm⁻¹ region due to the out-of-plane bending or "wagging" of the N-H bond.[5][7]
-
C-H Out-of-Plane Bend: The substitution pattern on the phenyl ring gives rise to strong bands in the 690-900 cm⁻¹ region. For a monosubstituted phenyl group, two strong bands are expected, one near 730-770 cm⁻¹ and another near 690-710 cm⁻¹ .
Summary of Characteristic Peaks
The following table summarizes the key diagnostic peaks for identifying an N-phenyl beta-amino alcohol.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3200-3550 | Strong, Broad | O-H Stretch (H-bonded) | Secondary Alcohol |
| 3310-3350 | Medium, Sharp | N-H Stretch | Secondary Aromatic Amine |
| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic (Phenyl) |
| 2850-2960 | Medium | C-H Stretch | Aliphatic (Backbone) |
| 1450-1600 | Medium-Strong | C=C Stretch | Aromatic (Phenyl) |
| 1250-1335 | Strong | C-N Stretch | Aromatic Amine |
| 1075-1150 | Strong | C-O Stretch | Secondary Alcohol |
| 690-770 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
Comparative Analysis: Distinguishing Structural Relatives
The true diagnostic power of FTIR is revealed through comparison. Analyzing the spectrum of an N-phenyl beta-amino alcohol alongside simpler, related molecules highlights the unique contribution of each functional group.
| Characteristic Peak | N-Phenyl Beta-Amino Alcohol | Isopropanol (Secondary Alcohol) | N-Ethylaniline (Aromatic Amine) |
| O-H Stretch | Strong, broad band (~3350 cm⁻¹) | Strong, broad band (~3350 cm⁻¹) | Absent |
| N-H Stretch | Medium, sharp peak (~3320 cm⁻¹) | Absent | Medium, sharp peak (~3400 cm⁻¹) |
| Aromatic C-H | Present (>3000 cm⁻¹) | Absent | Present (>3000 cm⁻¹) |
| Aliphatic C-H | Present (<3000 cm⁻¹) | Present (<3000 cm⁻¹) | Present (<3000 cm⁻¹) |
| Aromatic C=C | Present (1450-1600 cm⁻¹) | Absent | Present (1450-1600 cm⁻¹) |
| C-O Stretch | Strong band (1075-1150 cm⁻¹) | Strong band (~1130 cm⁻¹) | Absent |
| Aromatic C-N | Strong band (1250-1335 cm⁻¹) | Absent | Strong band (1250-1335 cm⁻¹) |
This comparison demonstrates that only the N-phenyl beta-amino alcohol will exhibit the complete set of characteristic peaks: the broad O-H, the sharp N-H, the strong C-O, and the strong aromatic C-N, in addition to the aromatic and aliphatic C-H and C=C vibrations.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation for liquids and solids.
Objective: To obtain a clean, reproducible FTIR spectrum of an N-phenyl beta-amino alcohol sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample of N-phenyl beta-amino alcohol (solid or viscous liquid).
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free laboratory wipes.
Figure 2: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Procedure:
-
Preparation and Background Scan (Self-Validation Step 1):
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.
-
Collect a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be digitally subtracted from the sample spectrum to ensure only the sample's absorptions are shown.
-
-
Sample Application:
-
Place a small amount of the N-phenyl beta-amino alcohol sample directly onto the center of the ATR crystal. For a solid, a small spatula tip's worth is sufficient. For a liquid, one drop is adequate.
-
Lower the ATR press arm until it makes firm, even contact with the sample. The causality here is crucial: good contact is required for the IR beam (the evanescent wave) to penetrate the sample effectively, yielding a strong, high-quality spectrum.
-
-
Data Acquisition:
-
Set the spectral parameters. Typical settings for routine characterization are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Initiate the sample scan. The software will automatically ratio the sample scan against the stored background scan.
-
-
Cleaning and Data Processing (Self-Validation Step 2):
-
After analysis, raise the press arm and thoroughly clean the sample from the crystal using a solvent-moistened wipe.
-
The resulting spectrum can be processed using the instrument software. Common processing steps include baseline correction to flatten the spectrum and normalization to scale the most intense peak to a standard value.
-
Logical Workflow for Spectral Interpretation
When presented with a spectrum, a systematic approach ensures accurate identification.
Figure 3: A decision-making workflow for identifying N-phenyl beta-amino alcohols from an FTIR spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of N-phenyl beta-amino alcohols. By systematically analyzing the key vibrational regions, one can confidently identify the hallmark functional groups: the broad O-H stretch of the alcohol, the sharper N-H stretch of the secondary amine, the strong C-O and C-N stretches, and the characteristic vibrations of the aromatic ring. This guide provides the foundational knowledge and practical workflows necessary for researchers, scientists, and drug development professionals to leverage FTIR for rapid, reliable, and insightful molecular characterization.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Chromatography and Spectroscopy. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Retrieved from [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. Retrieved from [Link]
-
International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]
-
Borude, V. S., et al. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Current Chemistry Letters, 2(1), 1-8. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
PubMed. (n.d.). O-H stretching vibration in Fourier transform difference infrared spectra of bacteriorhodopsin. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Phenyl-beta-aminoethanol hydrochloride. Retrieved from [Link]
-
ACS Publications. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Stevens, E. (2018). spectroscopy infrared alcohols and amines. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra for (i) OH band, (ii) NH stretching band, (iii) CH band. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR analysis of –OH stretching and C–O vibrational shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
CORE. (n.d.). An experimental FTIR-ATR and computational study of H-bonding in ethanol/water mixtures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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Comparative Mass Spectrometry Guide: 2-Phenyl-2-(phenylamino)ethan-1-ol Characterization
Topic: Mass spectrometry fragmentation patterns of 2-phenyl-2-(phenylamino)ethan-1-ol Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of drug development and chiral auxiliary synthesis, 2-phenyl-2-(phenylamino)ethan-1-ol (PPE) serves as a critical intermediate. However, its structural integrity is often compromised by the formation of its regioisomer, 1-phenyl-2-(phenylamino)ethan-1-ol (iso-PPE), during ring-opening reactions of styrene oxide with aniline.
This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of PPE against its regioisomeric alternatives. By synthesizing mechanistic principles with practical ionization strategies, we establish a self-validating protocol for unambiguous identification.
Part 1: Structural & Mechanistic Analysis
To accurately identify PPE, one must understand the causality of its fragmentation. The primary driving force in the mass spectrometry of amino alcohols is
The Structural Divergence
-
Target (PPE): The phenyl and anilino groups share the C2 position ($ \beta $-carbon relative to the hydroxyl).
-
Structure:
-
-
Alternative (iso-PPE): The phenyl group is on C1 (
-carbon to hydroxyl), while the anilino group is on C2.-
Structure:
-
Fragmentation Mechanics (EI Source)
Under Electron Ionization (70 eV), the radical cation forms primarily on the nitrogen. The molecule stabilizes by cleaving the C-C bond adjacent to the nitrogen (
-
PPE Fragmentation (Target):
-
Mechanism: Cleavage of the C1-C2 bond.
-
Fragment: Loss of the hydroxymethyl group (
, 31 Da) yields the stable N-phenyl-benzaldimmonium ion . -
Diagnostic Peak:
182 ( ). -
Note: This peak is typically the base peak (100% intensity).
-
-
iso-PPE Fragmentation (Alternative):
-
Mechanism: Cleavage of the C1-C2 bond.
-
Fragment: Loss of the hydroxybenzyl radical (
, 107 Da). -
Diagnostic Peak:
106 ( ). -
Secondary Pathway: Charge retention on the oxygen yields
107 ( ).
-
Visualizing the Pathway
The following diagram maps the divergent fragmentation pathways that allow for rapid discrimination.
Figure 1: Divergent fragmentation pathways distinguishing the target PPE (m/z 182) from its regioisomer (m/z 106).
Part 2: Comparative Performance Guide
This section evaluates the "performance" of different ionization techniques for analyzing PPE. In drug development, the choice between EI (structural fingerprinting) and ESI (sensitivity) is pivotal.
Comparison Table: EI vs. ESI-MS/MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Utility | Structural Elucidation / Impurity ID | Quantitation / Trace Analysis |
| Ionization Mode | Hard (High Energy, 70 eV) | Soft (Protonation, |
| Molecular Ion ( | Weak or Absent ( | Dominant ( |
| Base Peak | ||
| Regioisomer Specificity | High. Distinct fragments ( | Medium. Requires optimized Collision Energy (CE) to generate diagnostic fragments. |
| LC Compatibility | Low (Requires GC) | High (Standard LC-MS) |
| Recommendation | Use for initial synthesis verification . | Use for biological assays/PK studies . |
Why "Alternatives" Fail
-
Regioisomer Ambiguity in ESI: Without MS/MS fragmentation, both PPE and iso-PPE appear identical at
214 ( ). Single-quadrupole MS cannot reliably distinguish them. -
Thermal Degradation in GC: Amino alcohols can dehydrate in hot GC injectors. While derivatization (TMS) is an alternative, it adds a processing step. Direct EI-MS via a direct insertion probe (DIP) is the "Gold Standard" for pure compound verification.
Part 3: Self-Validating Experimental Protocol
Objective: Unambiguous identification of PPE in a reaction mixture using LC-MS/MS (ESI mode). Rationale: While EI is structurally superior, LC-MS is the standard in pharma. This protocol forces ESI to mimic EI specificity via Collision-Induced Dissociation (CID).
Workflow
-
Sample Prep: Dilute sample to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Source Conditions:
-
Mode: ESI Positive (
). -
Spray Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
MS1 Scan (Validation Check 1):
-
Confirm presence of Precursor Ion:
214.1 ( ). -
Pass Criteria: Signal-to-Noise > 100:1.
-
-
MS2 Fragmentation (The "Fingerprint" Step):
-
Select precursor
214.1. -
Apply Collision Energy (CE) Ramp: 15–35 eV.
-
Reasoning: A ramp ensures you capture the transition from parent to fragment without "over-cooking" the ion into uninformative noise.
-
-
Data Interpretation (Validation Check 2):
Protocol Logic Diagram
Figure 2: Logical decision tree for LC-MS/MS identification of PPE.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethanol, 2-(phenylamino)-. NIST Mass Spectrometry Data Center.[3][4] Retrieved from [Link]
- Context: Provides baseline EI fragmentation data for the N-phenylaminoethanol substructure, valid
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Context: Authoritative source for the "Stevenson’s Rule" and alpha-cleavage mechanisms cited in the Mechanistic Analysis section.
-
PubChem. (2024). Compound Summary: 2-Phenyl-2-(phenylamino)ethan-1-ol.[5] National Library of Medicine.[5] Retrieved from [Link][5]
-
Context: Verification of chemical structure, molecular weight, and synonyms used to derive fragmentation pathways.[6]
-
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Context: General principles of amine and alcohol fragment
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. Ethanol, 2-(phenylamino)- [webbook.nist.gov]
- 5. 2-Phenyl-2-(phenylamino)ethan-1-ol | C14H15NO | CID 11095946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Structural Validation & Comparative Performance: 2-Phenyl-2-(phenylamino)ethan-1-ol
Topic: Structural Validation & Comparative Performance of 2-Phenyl-2-(phenylamino)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of chiral auxiliaries and ligands, 2-phenyl-2-(phenylamino)ethan-1-ol (also known as N-phenyl phenylglycinol) represents a critical structural motif. It bridges the gap between highly flexible linear amino alcohols (like ethanolamine) and rigid bicyclic systems (like aminoindanol). This guide provides a technical roadmap for the crystallographic validation of this compound and objectively compares its structural and catalytic performance against industry-standard alternatives.
Structural Characterization & Crystallography
To validate the efficacy of 2-phenyl-2-(phenylamino)ethan-1-ol, researchers must confirm its solid-state conformation. The catalytic "active state" of
2.1 Expected Crystallographic Parameters
Based on structural analogs (e.g., N-phenylethanolamine derivatives and phenylglycinol salts), the target compound typically crystallizes with the following characteristics. Note: Exact unit cell dimensions vary by enantiomeric purity and solvent inclusion.
| Parameter | Representative Data (Analogous) | Structural Significance |
| Crystal System | Orthorhombic or Monoclinic | Common for chiral organic amines; facilitates enantiopure packing. |
| Space Group | Chiral space groups are essential for confirming absolute configuration (S/R). | |
| Z Value | 4 | Indicates 4 molecules per unit cell, typical for this molecular weight (~213.28 g/mol ). |
| H-Bond Motif | Intramolecular O-H[1]···N | Critical: Defines the "closed" 5-membered ring conformation required for metal coordination (e.g., Zn, Ru). |
| Intermolecular | N-H···O (Chain formation) | Stabilizes the lattice; responsible for high melting points relative to molecular weight. |
2.2 Protocol: Single Crystal Growth & Data Collection
High-quality data collection requires pristine crystals. The following protocol minimizes twinning and disorder.
Step-by-Step Methodology:
-
Purification: Ensure purity >98% via HPLC. Trace aniline impurities disrupt lattice formation.
-
Solvent Selection: Use a binary system. Dissolve 50 mg of compound in minimal hot Ethanol (EtOH) .
-
Nucleation: Add n-Hexane dropwise until slight turbidity persists. Add 1 drop of EtOH to clear.
-
Growth: Seal in a vial with a needle-punched septum. Store at 4°C in a vibration-free environment for 3-7 days.
-
Mounting: Select a prism-like crystal (
mm). Mount on a glass fiber using epoxy or cryo-oil. -
Collection: Collect data at 100 K (using liquid
stream) to reduce thermal ellipsoid vibration and resolve H-atom positions.
Comparative Performance Analysis
The utility of 2-phenyl-2-(phenylamino)ethan-1-ol is best understood when benchmarked against standard ligands used in asymmetric synthesis (e.g., diethylzinc addition to aldehydes or Transfer Hydrogenation).
3.1 Benchmarking Table
| Feature | Target: 2-Phenyl-2-(phenylamino)ethan-1-ol | Alt 1: (1S,2R)-1-Amino-2-indanol | Alt 2: (1R,2S)-Ephedrine |
| Structure Type | Flexible Acyclic (Rotatable C-C bond) | Rigid Bicyclic (Fused ring system) | Semi-Rigid Acyclic (Methyl steric lock) |
| Chirality Source | Synthetic (Styrene oxide ring opening) | Synthetic (Indene oxide opening) | Natural Product (Chiral pool) |
| Active Conformation | Dependent on H-bond strength (O-H···N) | Pre-organized by ring strain | Stabilized by steric bulk |
| Catalytic ee% (Zn) | Moderate (60-85%) | High (>90%) | Good (75-90%) |
| Cost/Availability | Low (One-step synthesis) | High (Multi-step resolution) | Medium (Controlled substance reg.) |
| Crystallinity | Good (Forms needles/plates) | Excellent (Forms blocky prisms) | Good (Hygroscopic tendencies) |
3.2 Mechanistic Insight
-
Rigidity vs. Flexibility: The Amino-indanol (Alt 1) offers superior enantiomeric excess (ee%) because its fused ring system "locks" the nitrogen and oxygen atoms into a fixed geometry, reducing the entropic penalty upon metal binding.
-
The Target's Advantage: While 2-phenyl-2-(phenylamino)ethan-1-ol has lower intrinsic rigidity, its N-phenyl group provides electronic tunability. Unlike Ephedrine (alkyl amine), the aniline nitrogen is less basic (
), creating a different Lewis acid/base matching profile for transition metals like Ruthenium (Ru) or Iridium (Ir).
Visualization of Workflows
Figure 1: Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw materials to validated crystal structure.
Caption: Figure 1. Optimized workflow for the synthesis, purification, and crystallographic validation of 2-phenyl-2-(phenylamino)ethan-1-ol.
Figure 2: Ligand Selection Decision Tree
A logical guide for researchers choosing between the target compound and its alternatives.
Caption: Figure 2. Decision matrix for selecting beta-amino alcohol ligands based on project constraints (cost vs. enantioselectivity).
References
-
Synthesis & Catalysis: Shivani, Pujala, B., & Chakraborti, A. K. (2007).[2] "Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines: a simple and efficient synthesis of
-amino alcohols." Journal of Organic Chemistry, 72(10), 3713–3722. -
Structural Analogs: Hou, Q. G., & Zhao, C. Q. (2012). "1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol." Acta Crystallographica Section E, 68(7), o2220.
-
Comparative Ligands: Palmer, M., & Wills, M. (2009). "Asymmetric transfer hydrogenation of C=O and C=N bonds." Tetrahedron: Asymmetry, 20(20), 2329–2347.
-
H-Bonding Mechanisms: Szatyłowicz, H. (2008). "Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives." Journal of Physical Organic Chemistry.
Sources
Comparing regioisomers: 2-phenyl-2-(phenylamino)ethanol vs 1-phenyl-2-(phenylamino)ethanol
In the landscape of medicinal chemistry and materials science, the precise spatial arrangement of functional groups within a molecule is paramount. Seemingly minor positional changes can drastically alter a compound's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of two such molecules: 2-phenyl-2-(phenylamino)ethanol and its regioisomer, 1-phenyl-2-(phenylamino)ethanol . As β-amino alcohols, these compounds share a common structural scaffold, yet the differential placement of their hydroxyl and phenyl groups dictates distinct characteristics.
This document moves beyond a simple cataloging of properties. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis, structural elucidation, and potential implications of this regioisomeric pair. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their own investigations.
The Synthetic Challenge: Regioselectivity in Epoxide Ring-Opening
The most common and convergent synthetic route to phenylaminoethanols involves the nucleophilic ring-opening of an epoxide, typically styrene oxide, with an amine—in this case, aniline. The core challenge in synthesizing a specific regioisomer lies in controlling where the aniline nucleophile attacks the epoxide ring.
The reaction of aniline with styrene oxide can, in principle, yield both isomers. The outcome is highly dependent on the reaction conditions, particularly the nature of the catalyst and solvent.
-
Attack at the less hindered carbon (C2): This is the sterically favored pathway and typically occurs under neutral or basic conditions. The nucleophilic aniline attacks the terminal carbon of the epoxide, leading to the formation of 1-phenyl-2-(phenylamino)ethanol .
-
Attack at the benzylic carbon (C1): This pathway is electronically favored due to the stabilization of the partial positive charge at the benzylic position. It is typically promoted by acidic catalysts (Lewis or Brønsted acids), which activate the epoxide oxygen and enhance the electrophilicity of the benzylic carbon. This route yields 2-phenyl-2-(phenylamino)ethanol .
Caption: Regiocontrol in the synthesis of phenylaminoethanols.
Experimental Protocol: Synthesis of 1-Phenyl-2-(phenylamino)ethanol
This protocol favors the formation of the 1-phenyl isomer by avoiding acidic catalysis.[1]
-
Setup: To a stirred solution of aniline (1.2 equivalents) in anhydrous ethanol (10 mL/g of aniline) in a round-bottom flask, add styrene oxide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the styrene oxide starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to separate the product from unreacted starting materials and any minor regioisomer.
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 1-phenyl-2-(phenylamino)ethanol.
Structural Elucidation: A Spectroscopic Comparison
Definitive identification and differentiation of the two regioisomers rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct and predictable spectral patterns.
| Compound | Key ¹H NMR Resonances (Predicted, δ ppm) | Key ¹³C NMR Resonances (Predicted, δ ppm) |
| 1-Phenyl-2-(phenylamino)ethanol | CH-OH (Benzylic): ~4.8-5.0 (dd)CH₂-NH: ~3.3-3.6 (m) | CH-OH: ~73-76CH₂-NH: ~50-53 |
| 2-Phenyl-2-(phenylamino)ethanol | CH-Ph/NH: ~4.4-4.6 (dd)CH₂-OH: ~3.7-3.9 (m) | CH-Ph/NH: ~60-63CH₂-OH: ~68-71 |
Causality Behind the Differences:
-
In 1-phenyl-2-(phenylamino)ethanol , the proton on the carbon bearing the hydroxyl group (CH-OH) is directly attached to a phenyl ring (a benzylic position) and adjacent to a carbon with an electronegative oxygen. This combination results in a significant downfield shift (~4.8-5.0 ppm).
-
In 2-phenyl-2-(phenylamino)ethanol , the analogous methine proton (CH-Ph/NH) is deshielded by both a phenyl and an amino group, but not a hydroxyl group, resulting in a slightly more upfield position (~4.4-4.6 ppm) compared to the benzylic alcohol proton of its isomer.
-
The methylene (CH₂) protons also show clear differences. The CH₂-OH protons in the 2-phenyl isomer are adjacent to an oxygen, shifting them further downfield than the CH₂-NH protons in the 1-phenyl isomer.
Mass Spectrometry (MS)
While both isomers have the same molecular weight (213.27 g/mol ) and will show an identical molecular ion peak ([M]⁺ or [M+H]⁺), their fragmentation patterns under electron ionization (EI) will be diagnostically different.[2] The fragmentation is dictated by the most stable carbocations that can be formed.
-
1-Phenyl-2-(phenylamino)ethanol: The most favorable cleavage occurs at the C-C bond adjacent to the phenyl and hydroxyl groups (benzylic position). This leads to a highly stable benzylic cation.
-
Major Fragment: [C₆H₅CHOH]⁺ at m/z 107 .
-
-
2-Phenyl-2-(phenylamino)ethanol: Cleavage of the C-C bond is also prominent here, breaking the bond between the carbon bearing the phenyl/amino groups and the carbon with the hydroxyl group.
-
Major Fragment: [C₆H₅CHNHC₆H₅]⁺ at m/z 182 .
-
Caption: Diagnostic mass spectrometry fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups but is less effective for distinguishing between these two specific regioisomers. Both compounds will exhibit similar characteristic absorption bands.[3]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the alcohol group and intermolecular hydrogen bonding.
-
N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹, characteristic of the secondary amine.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
While subtle differences may exist in the "fingerprint region" (below 1500 cm⁻¹), these are often difficult to interpret without authentic reference spectra.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[4][5] This technique maps the electron density of the molecule in its crystal lattice, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[6][7] If a crystalline sample of an unknown isomer is obtained, its solved structure can be compared to the known structures of the two possibilities for a definitive identification.
Experimental Workflow for Isomer Differentiation
The following workflow provides a self-validating system for the synthesis, purification, and definitive characterization of a phenylaminoethanol isomer.
Caption: A comprehensive workflow for isomer differentiation.
Implications of Regioisomerism: From Reactivity to Biology
The structural divergence between the 1-phenyl and 2-phenyl isomers has significant consequences for their chemical and biological behavior.
-
Chemical Reactivity: The 1-phenyl isomer contains a secondary benzylic alcohol, which is significantly more susceptible to oxidation to the corresponding ketone (an α-aminoketone) than the primary alcohol of the 2-phenyl isomer.
-
Biological Activity: In drug development, such regioisomerism is critical. The three-dimensional arrangement of the phenyl, hydroxyl, and amino groups determines how the molecule fits into the binding pocket of a target protein or receptor. The 1-phenyl isomer presents a stereocenter at the hydroxyl-bearing carbon, while the 2-phenyl isomer's stereocenter is at the phenyl- and amino-bearing carbon. This difference in the spatial relationship between the key pharmacophoric groups will almost certainly lead to different biological activities, binding affinities, and metabolic profiles. Phenylaminoethanol derivatives are known to interact with various biological systems, and their activity is often highly structure-dependent.[8][9]
Conclusion
The comparison of 2-phenyl-2-(phenylamino)ethanol and 1-phenyl-2-(phenylamino)ethanol serves as a powerful illustration of the principle of regioisomerism. While sharing the same molecular formula, their distinct connectivity leads to divergent synthetic strategies and unique spectroscopic signatures. For the research scientist, a multi-technique approach is essential for confident characterization. NMR and mass spectrometry offer the most definitive data for differentiation, while X-ray crystallography stands as the ultimate arbiter of structure. Understanding these differences is not merely an academic exercise; it is fundamental to the rational design of new molecules in fields ranging from pharmaceuticals to advanced materials.
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Supplementary Information. (n.d.). Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-(phenylamino)ethan-1-ol. PubChem. Retrieved February 13, 2026, from [Link]
-
Zhao, Y., Zhou, H., Zhu, X., & Wu, Y. (2021). Production of 1-phenyl-2-(phenylamino)ethanol using CSAS in a homemade device. ResearchGate. Retrieved February 13, 2026, from [Link]
-
One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (n.d.). Impactfactor. Retrieved February 13, 2026, from [Link]
- Hou, Q.-G., & Zhao, C.-Q. (2012). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2220.
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-(phenylamino)-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
-
Hou, Q.-G., & Zhao, C.-Q. (2012). 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Chemsrc. (n.d.). 2-(2-aminoethylamino)-1-phenyl-ethanol. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenyl-2-(phenylthio)ethanol. PubChem. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
-
Cheméo. (n.d.). Chemical Properties of Ethanol, 2-(phenylamino)- (CAS 122-98-5). Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylethanolamine. PubChem. Retrieved February 13, 2026, from [Link]
- Fronza, I., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Membranes, 11(4), 254.
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved February 13, 2026, from [Link]
- Iannotti, F., et al. (2019). Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-ethanol Amine (PEA)
-
National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyethyl)aniline. PubChem. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved February 13, 2026, from [Link]
- Gonçalves, F. C., & Amaral, J. S. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments.
-
Scribd. (n.d.). 1-phenylethanol H-NMR PDF. Retrieved February 13, 2026, from [Link]
- Wang, W. Y., et al. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug Design and Delivery, 6(3), 177-182.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved February 13, 2026, from [Link]
-
India Science, Technology & Innovation. (n.d.). Process for preparation of 2-phenyl ethanol. Retrieved February 13, 2026, from [Link]
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-
Moshang Chemical. (n.d.). 1-phenyl-2-phenylaminoethanol. Retrieved February 13, 2026, from [Link]
-
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Kumar, S., & Structural Biology Unit, Institute of Life Sciences, Bhubaneswar, India. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. Retrieved February 13, 2026, from [Link]
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Ahmad, N., Saqib, M., & Barrett, C. J. (2010). Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii). ResearchGate. Retrieved February 13, 2026, from [Link]
-
IR Spectroscopy - Practice Problems. (2020, July 30). YouTube. Retrieved February 13, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
